Sulfo-SPP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H16N2O7S3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22) |
InChI 键 |
ORKSBKSSOSUJOY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 |
产品来源 |
United States |
Foundational & Exploratory
The Role of Sulfo-SPP in Protein Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate), a heterobifunctional crosslinker pivotal in protein chemistry and drug development. This document details its mechanism of action, experimental protocols, and critical parameters for its effective use in protein crosslinking applications.
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinking agent used to covalently link molecules containing primary amines and sulfhydryl groups.[1] Its structure features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group, each exhibiting specific reactivity towards different functional groups on proteins.[1][2] The sulfonate group on the NHS ring renders the molecule water-soluble, allowing for crosslinking reactions to be conducted in aqueous buffers without the need for organic solvents.[1][2] This property is particularly advantageous for applications involving sensitive proteins that may be denatured by organic solvents. Furthermore, its water solubility prevents the crosslinker from permeating cell membranes, making it an ideal reagent for cell surface protein studies.[2]
The spacer arm of this compound has a length of 11.6 Å, which effectively links the two reactive ends.[1] This extended spacer arm can help to minimize steric hindrance between the molecules being conjugated.[2] this compound is a non-cleavable crosslinker, meaning that once the covalent bonds are formed, they are stable under most biological conditions.[2] This characteristic is crucial for creating stable protein-protein conjugates for various applications, including the development of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and for studying protein-protein interactions.[1][3]
Chemical Properties and Reaction Mechanism
This compound's utility as a crosslinker stems from the distinct reactivity of its two functional groups: the Sulfo-NHS ester and the maleimide.
-
Sulfo-NHS Ester Reactivity: The Sulfo-NHS ester reacts specifically with primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] This reaction occurs optimally at a pH range of 7-9, forming a stable amide bond.[1] A competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with higher pH.[1] Therefore, maintaining the recommended pH range is critical for efficient conjugation.
-
Maleimide Reactivity: The maleimide group reacts with sulfhydryl groups (-SH), predominantly found in the side chains of cysteine residues.[1] This reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[1] While more stable than the Sulfo-NHS ester, the maleimide group can also undergo hydrolysis at pH values above 7.5, which reduces its specificity for sulfhydryls.[1]
The dual reactivity of this compound allows for a two-step crosslinking strategy. First, the amine-containing protein is reacted with an excess of this compound to form a maleimide-activated intermediate. After removing the excess, unreacted crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide groups on the activated protein.[1]
Below is a diagram illustrating the chemical structure and reaction mechanism of this compound.
Caption: Chemical structure of this compound and its two-step reaction mechanism.
Quantitative Data and Reaction Parameters
Achieving optimal crosslinking efficiency requires careful consideration of several experimental parameters. While precise quantitative data on reaction yields for this compound under varying conditions are not extensively published, the following tables summarize key properties and recommended reaction parameters based on available information for this compound and similar Sulfo-NHS ester/maleimide crosslinkers.
Table 1: Key Properties of this compound
| Property | Value | Reference(s) |
| Alternative Name | Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate | [4] |
| Molecular Weight | 458.38 g/mol | [2] |
| Spacer Arm Length | 11.6 Å | [1] |
| Reactive Groups | Sulfo-NHS ester, Maleimide | [2] |
| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | [1] |
| Water Soluble | Yes | [2] |
| Membrane Permeable | No | [2] |
| Cleavable | No | [2] |
Table 2: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | Recommended Range/Condition | Notes | Reference(s) |
| Molar Excess of this compound | 10- to 50-fold molar excess over the amine-containing protein | The optimal ratio should be determined empirically for each specific application. | [5] |
| Protein Concentration | > 1 mg/mL | Higher concentrations generally lead to more efficient crosslinking. | [2] |
| Reaction Buffer (Amine Reaction) | Phosphate, HEPES, Borate, or Bicarbonate/Carbonate buffer | Avoid buffers containing primary amines (e.g., Tris, Glycine). | [6] |
| pH (Amine Reaction) | 7.0 - 9.0 | Higher pH increases the rate of both the amine reaction and hydrolysis of the Sulfo-NHS ester. | [1] |
| Reaction Time (Amine Reaction) | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. | [5] |
| Reaction Buffer (Sulfhydryl Reaction) | Phosphate-buffered saline (PBS) | Ensure the buffer is free of sulfhydryl-containing compounds. | [7] |
| pH (Sulfhydryl Reaction) | 6.5 - 7.5 | Higher pH can lead to hydrolysis of the maleimide group. | [1] |
| Reaction Time (Sulfhydryl Reaction) | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. | [8] |
| Quenching Reagents | Tris, Glycine, or Lysine (for Sulfo-NHS ester); Cysteine or β-mercaptoethanol (for maleimide) | Added to terminate the reaction and consume any unreacted crosslinker. | [6][8] |
Detailed Experimental Protocol
The following is a general, two-step protocol for protein-protein crosslinking using this compound. It is essential to optimize this protocol for your specific proteins and application.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Reaction Buffer A (amine-free, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Reaction Buffer B (sulfhydryl-free, e.g., PBS, pH 6.5-7.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
-
Anhydrous dimethyl sulfoxide (DMSO) or water for reconstituting this compound
Procedure:
Step 1: Preparation of Reagents
-
Prepare Proteins:
-
Dissolve or exchange the amine-containing protein (Protein-NH₂) into Reaction Buffer A at a concentration of 1-10 mg/mL.
-
If the sulfhydryl-containing protein (Protein-SH) has protected sulfhydryl groups, they must be reduced prior to the conjugation step. After reduction, remove the reducing agent using a desalting column equilibrated with Reaction Buffer B.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in water or an appropriate buffer.[5] this compound is sensitive to moisture and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[5]
-
Step 2: Activation of Amine-Containing Protein
-
Add the freshly prepared this compound solution to the Protein-NH₂ solution to achieve the desired molar excess (typically 10-50 fold).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
Step 3: Removal of Excess Crosslinker
-
Remove the unreacted this compound from the activated protein solution using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the crosslinking of the sulfhydryl-containing protein to itself in the next step.
Step 4: Conjugation to Sulfhydryl-Containing Protein
-
Immediately add the desalted, maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-SH. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 5: Quenching the Reaction
-
To stop the crosslinking reaction, add a quenching reagent. For any remaining maleimide groups, add a final concentration of 10-50 mM cysteine or β-mercaptoethanol. To quench any residual Sulfo-NHS ester (if the desalting step was incomplete), add a final concentration of 20-50 mM Tris or glycine.
-
Incubate for 15-30 minutes at room temperature.
Step 6: Analysis and Purification of the Conjugate
-
Analyze the crosslinking reaction products using SDS-PAGE to visualize the formation of higher molecular weight species.
-
Purify the crosslinked conjugate from unreacted proteins and other reaction components using size-exclusion chromatography or other appropriate purification methods.
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for protein crosslinking using this compound.
Applications in Research and Drug Development
The ability of this compound to efficiently and specifically create stable protein conjugates has led to its widespread use in various research and therapeutic applications:
-
Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[3]
-
Enzyme-Linked Immunosorbent Assays (ELISA): It is used to conjugate enzymes to antibodies for use in immunoassays.[1]
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, this compound can help to identify and characterize protein complexes.
-
Bioconjugation: this compound is a versatile tool for linking proteins to other molecules, such as peptides, oligonucleotides, and fluorescent labels.[10]
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker for the covalent conjugation of proteins and other biomolecules. Its water solubility, specific reactivity, and the stability of the resulting crosslinks make it an invaluable tool for researchers, scientists, and drug development professionals. By carefully controlling the reaction conditions as outlined in this guide, users can achieve efficient and specific protein crosslinking for a wide range of applications.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. proteochem.com [proteochem.com]
- 3. Sulfo SMPB protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. axolabs.com [axolabs.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to Sulfo-SPP: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein chemistry and cellular biology, the ability to selectively label and crosslink proteins is paramount. Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) has emerged as a critical tool for researchers, offering a unique combination of amine reactivity, thiol-cleavability, and, most importantly, water solubility. This guide provides a comprehensive overview of this compound, its advantages in experimental design, and detailed protocols for its application in key research areas.
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. These groups allow for the sequential conjugation of two different molecules. The key features of this compound are:
-
Amine-Reactive Sulfo-NHS Ester: One end of the this compound molecule contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester. This group reacts efficiently with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
-
Thiol-Reactive Pyridyldithiol Group: The other end features a pyridyldithiol group. This group reacts with sulfhydryl groups (-SH) from cysteine residues to form a disulfide bond.
-
Thiol-Cleavable Disulfide Bond: The newly formed disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a significant advantage, allowing for the release of conjugated molecules under specific experimental conditions.
-
Water Solubility and Membrane Impermeability: The defining characteristic of this compound is the presence of a sulfonate (-SO3-) group on the NHS ring. This charged group renders the entire molecule water-soluble and prevents it from passively crossing cell membranes.
The Advantage of Water Solubility
The enhanced water solubility of this compound, compared to its non-sulfonated counterpart SPP, offers several distinct advantages in experimental settings:
-
Direct Use in Aqueous Buffers: this compound can be directly dissolved in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.
-
Simplified Experimental Workflows: The elimination of organic solvents simplifies the experimental setup and reduces potential artifacts.
-
Ideal for Cell Surface Applications: Its membrane impermeability ensures that labeling is restricted to proteins on the exterior of the cell, making it an invaluable tool for studying cell surface protein interactions and dynamics.[1]
Quantitative Data: this compound vs. SPP
The key difference in the utility of this compound versus SPP lies in their solubility in aqueous solutions. This property dictates the types of experiments for which each reagent is best suited.
| Property | This compound (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) | SPP (N-Succinimidyl 3-(2-pyridyldithio)propionate) |
| Water Solubility | Soluble (>95 mg/mL in water) | Insoluble/Poorly soluble in water[2][3][4][5][6] |
| Organic Solvent Solubility | Soluble | Soluble in DMSO and DMF[2][3][4][6] |
| Cell Membrane Permeability | Impermeable | Permeable |
| Primary Application | Cell surface protein labeling, conjugation in aqueous buffers | Intracellular protein labeling, applications requiring organic solvents |
Experimental Protocols
The following are detailed methodologies for common applications of this compound. Note that optimal reaction conditions may vary depending on the specific proteins and experimental goals.
Cell Surface Protein Labeling
This protocol describes the labeling of primary amines on cell surface proteins.
Materials:
-
Cells in suspension or adherent cells in a culture plate
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 100 mM glycine in PBS
-
Reaction Buffer: Amine-free buffer, such as PBS, pH 7.2-8.0
Procedure:
-
Cell Preparation:
-
For cells in suspension, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
For adherent cells, wash the culture plate three times with ice-cold PBS (pH 8.0).
-
-
This compound Preparation: Immediately before use, dissolve this compound in reaction buffer to a final concentration of 1-5 mM.
-
Labeling Reaction:
-
Add the this compound solution to the cell suspension or overlay on the adherent cells.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Incubation on ice can help to reduce the internalization of the label.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
-
Downstream Processing: The labeled cells are now ready for lysis and subsequent analysis, such as affinity purification of the pyridyldithiol-tagged proteins or conjugation to a thiol-containing molecule.
Two-Step Antibody-Drug Conjugation (ADC)
This protocol outlines the creation of an antibody-drug conjugate by first modifying the antibody with this compound and then conjugating a thiol-containing drug.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Thiol-containing drug
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Desalting columns
-
Reducing agent (e.g., DTT or TCEP) for cleavable disulfide bond control experiments
Procedure:
Step 1: Antibody Modification with this compound
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer.
-
Prepare this compound: Immediately before use, dissolve this compound in Reaction Buffer to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer. The eluate will contain the pyridyldithiol-activated antibody.
Step 2: Conjugation with Thiol-Containing Drug
-
Prepare Drug: Dissolve the thiol-containing drug in a compatible solvent.
-
Conjugation: Add the thiol-containing drug to the purified, activated antibody. The optimal molar ratio of drug to antibody should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC from unreacted drug and other byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Visualizations: Signaling Pathways and Experimental Workflows
Cell Surface Protein Crosslinking Workflow
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Investigating Receptor Dimerization Signaling
This compound's membrane impermeability makes it an excellent tool for studying the interactions of cell surface receptors, such as receptor tyrosine kinases (RTKs). For instance, it can be used to investigate ligand-induced dimerization, a critical step in the activation of many signaling pathways.
Conclusion
This compound stands out as a versatile and highly effective crosslinking reagent for a wide range of applications in biological research and drug development. Its water solubility and membrane impermeability provide significant advantages, particularly for the study of cell surface proteins and the creation of bioconjugates in aqueous environments. By understanding its chemical properties and following optimized protocols, researchers can leverage this compound to gain deeper insights into protein interactions and to develop novel targeted therapeutics.
References
- 1. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 68181-17-9: N-Succinimidyl 3-(2-pyridyldithio)propiona… [cymitquimica.com]
- 3. LC-SPDP (succinimidyl 6-[3(2-pyridyldithio)propionamido]hexanoate) | Sigma-Aldrich [sigmaaldrich.com]
- 4. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 5. N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) [proteochem.com]
- 6. LC-SPDP (succinimidyl 6-[3(2-pyridyldithio)propionamido]hexanoate) | Sigma-Aldrich [sigmaaldrich.com]
The Core Principles of Sulfo-SPP (Sulfo-SMCC) Crosslinker: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools available, heterobifunctional crosslinkers stand out for their ability to controllably conjugate two different molecules. This guide provides a comprehensive technical overview of Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly known as Sulfo-SMCC. While the user's query specified "Sulfo-SPP," the vast body of scientific literature and commercial products points to "Sulfo-SMCC" as the widely recognized and utilized water-soluble crosslinker with the described characteristics. This document will delve into its key features, chemical properties, mechanism of action, and detailed experimental protocols.
Introduction to a Versatile Crosslinker
Sulfo-SMCC is a heterobifunctional crosslinker renowned for its utility in creating stable bioconjugates.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a cyclohexane spacer arm.[2] The NHS ester targets primary amines (-NH₂), which are readily available on the lysine residues of proteins and at the N-terminus.[3] Conversely, the maleimide group exhibits high specificity for sulfhydryl groups (-SH), as found in the side chain of cysteine residues.[3]
The defining characteristic of Sulfo-SMCC is the presence of a sulfonate group on the NHS ring. This modification imparts significant water solubility, a critical advantage over its non-sulfonated analog, SMCC.[2] This aqueous solubility allows conjugation reactions to be performed in physiological buffers, obviating the need for organic solvents that can compromise the structure and function of sensitive proteins.[2]
Key Features and Properties at a Glance
The selection of a crosslinker is dictated by its specific chemical and physical properties. The following tables provide a clear comparison of the quantitative data for Sulfo-SMCC and its non-sulfonated counterpart, SMCC.
Table 1: Chemical and Physical Properties of Sulfo-SMCC vs. SMCC
| Property | Sulfo-SMCC | SMCC |
| Full Chemical Name | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Molecular Weight | 436.37 g/mol [1] | 334.32 g/mol [2] |
| Spacer Arm Length | 8.3 Å[1] | 8.3 Å[2] |
| CAS Number | 92921-24-9[1] | Not specified |
| Chemical Formula | C₁₆H₁₇N₂O₉SNa[4] | C₁₆H₁₈N₂O₆[5] |
| Solubility | Soluble in water (up to ~10 mM) and aqueous buffers.[6] Solubility can decrease with increased salt concentration.[7] | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF) prior to addition to aqueous reactions.[5] |
| Membrane Permeability | No[2] | Yes[2] |
| Storage | Store at -20°C, desiccated.[1] | Store at 4°C, desiccated.[5] |
The Mechanism of Action: A Two-Step Conjugation
The heterobifunctional nature of Sulfo-SMCC allows for a controlled, two-step conjugation process, which minimizes the formation of undesirable homodimers or polymers.[2]
Step 1: Amine Reaction (NHS Ester)
The primary reaction involves the activation of the first biomolecule (typically a protein) containing primary amines. The NHS ester of Sulfo-SMCC reacts with these amines at a pH range of 7.0-9.0 to form a stable amide bond.[3] This reaction results in a "maleimide-activated" protein. It is crucial to perform this step in an amine-free buffer (e.g., phosphate-buffered saline) to prevent quenching of the NHS ester.
Step 2: Sulfhydryl Reaction (Maleimide)
Following the removal of excess, unreacted Sulfo-SMCC, the maleimide-activated protein is introduced to the second biomolecule, which possesses a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl at a pH range of 6.5-7.5 to form a stable thioether bond.[3] This specificity ensures a directed conjugation between the two molecules of interest. The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its susceptibility to hydrolysis and allowing for the potential storage of the maleimide-activated intermediate.[3]
Two-step reaction mechanism of Sulfo-SMCC.
Detailed Experimental Protocols
The following protocols provide a general framework for using Sulfo-SMCC. It is important to note that optimal conditions, such as the molar excess of the crosslinker and reaction times, may need to be empirically determined for each specific application.[4]
Protocol 1: Maleimide-Activation of a Protein (e.g., an Antibody)
Materials:
-
Protein to be activated (e.g., Antibody) in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).[4]
-
Sulfo-SMCC.[4]
-
Anhydrous DMSO or DMF (only if using SMCC).[5]
-
Desalting column.[8]
-
Reaction buffer: Amine-free buffer (e.g., PBS, pH 7.2-7.5).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[8] Buffers containing primary amines like Tris or glycine are not compatible with this step as they will compete for reaction with the NHS ester.[4]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of Sulfo-SMCC in water.[4] Note that Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM).[7] If using SMCC, dissolve it in DMSO or DMF.[5]
-
Molar Excess Calculation: The molar excess of Sulfo-SMCC required depends on the protein concentration:[6]
-
For protein concentrations of 5–10 mg/mL, use a 5- to 10-fold molar excess.
-
For protein concentrations of 1–4 mg/mL, use a 20-fold molar excess.
-
For protein concentrations < 1 mg/mL, use a 40- to 80-fold molar excess.
-
-
Reaction: Add the calculated amount of Sulfo-SMCC solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4][8]
-
Purification: Remove excess, unreacted Sulfo-SMCC and the NHS byproduct using a desalting column equilibrated with a suitable buffer for the next step (e.g., a buffer with a pH of 6.5-7.5 for the subsequent maleimide reaction).[8]
Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to the Maleimide-Activated Protein
Materials:
-
Maleimide-activated protein from Protocol 1.
-
Sulfhydryl-containing molecule (e.g., a peptide, enzyme, or drug).
-
Conjugation buffer: pH 6.5-7.5 (e.g., PBS).
-
Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced to generate free sulfhydryls.[5]
-
Quenching reagent (optional, e.g., cysteine or Tris).[8]
Procedure:
-
Sulfhydryl Molecule Preparation: Ensure the sulfhydryl-containing molecule is dissolved in the conjugation buffer. If the molecule has internal disulfide bonds, they may need to be reduced to generate free thiols. If using DTT for reduction, it must be removed before conjugation as it will react with the maleimide groups.[5] TCEP does not need to be removed.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The optimal molar ratio of the two molecules should be determined empirically based on the desired degree of labeling.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or Tris to react with any remaining maleimide groups.[8]
-
Purification: Purify the final conjugate to remove unreacted molecules and byproducts using techniques such as size-exclusion chromatography or dialysis.[5]
General experimental workflow for a two-step conjugation.
Application in Immunoassay Development
A prime application of Sulfo-SMCC is in the creation of antibody-enzyme conjugates for use in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay). In this context, an enzyme (e.g., horseradish peroxidase, HRP) is conjugated to an antibody that specifically recognizes a target antigen. The resulting conjugate allows for the detection and quantification of the antigen through the enzymatic conversion of a chromogenic or chemiluminescent substrate.
Workflow for using a Sulfo-SMCC conjugate in an ELISA.
Conclusion
Sulfo-SMCC is an invaluable tool for researchers in life sciences and drug development, offering a reliable and controlled method for creating stable biomolecular conjugates. Its water solubility overcomes a significant limitation of its non-sulfonated predecessor, SMCC, thereby preserving the integrity of sensitive biological molecules. By understanding its core properties, mechanism of action, and the nuances of its experimental application, scientists can effectively leverage Sulfo-SMCC to advance their research, from developing novel diagnostic assays to constructing targeted therapeutic agents.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amine-Reactive Sulfo-Succinimidyl Esters
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Amine-reactive Sulfo-succinimidyl esters (Sulfo-NHS esters) are a class of chemical reagents that have become indispensable for the covalent labeling and crosslinking of proteins, peptides, and other biomolecules containing primary amines. Their enhanced water solubility and membrane impermeability offer significant advantages over their non-sulfonated counterparts, enabling a broad range of applications from basic research to the development of antibody-drug conjugates (ADCs).
This technical guide provides a comprehensive overview of the core chemistry, quantitative properties, and experimental protocols associated with Sulfo-NHS esters.
Core Chemistry and Reaction Mechanism
Sulfo-NHS esters are derivatives of N-hydroxysuccinimide that contain a sulfonate group (–SO3) on the succinimide ring.[1] This modification dramatically increases the water solubility of the reagent without altering its fundamental reactivity towards primary amines.[1][] The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[3][4] This reaction is most efficient at a pH range of 7.2 to 9.[1]
Primary amines are readily available on biomolecules, existing at the N-terminus of polypeptide chains and on the side chain of lysine residues.[5] Due to their typical positive charge at physiological pH, these amines are often located on the surface of proteins, making them accessible for conjugation without causing significant denaturation.[5]
The addition of Sulfo-NHS is often used to enhance the efficiency of carbodiimide-mediated crosslinking (using reagents like EDC). EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which is prone to rapid hydrolysis in aqueous environments. Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive Sulfo-NHS ester, thereby increasing the overall yield of the conjugation reaction.[6][7][8]
Key Properties and Quantitative Data
The choice of a Sulfo-NHS ester reagent depends on the specific application, considering factors like water solubility, cell membrane permeability, and the desired spacer arm length for crosslinking applications.
| Property | NHS Esters | Sulfo-NHS Esters |
| Solubility | Generally insoluble in aqueous buffers; require organic solvents like DMSO or DMF.[9] | Water-soluble, allowing reactions in fully aqueous solutions.[] |
| Membrane Permeability | Can permeate cell membranes.[1] | Cannot permeate cell membranes due to the charged sulfonate group.[1] |
| Applications | Intracellular and extracellular crosslinking. | Primarily for cell surface labeling and crosslinking.[1] |
| Hydrolysis Half-life | 4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6.[7][10][11] | Similar to NHS esters, but the initial reagent is more soluble in the reaction buffer. |
Commonly Used Sulfo-NHS Reagents:
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |
| Sulfo-NHS | 217.13[7][12] | N/A | Used with EDC to create amine-reactive esters from carboxylates.[6][8] |
| BS3 (Sulfo-DSS) | 572.43 | 11.4 | Homobifunctional amine-to-amine crosslinker. |
| Sulfo-SMCC | 436.37 | 8.3 | Heterobifunctional amine-to-sulfhydryl crosslinker.[] |
| Sulfo-EGS | 660.45[13] | 16.1[13] | Homobifunctional, cleavable amine-to-amine crosslinker. |
Experimental Protocols
Precise and reproducible results with Sulfo-NHS esters require careful attention to experimental parameters, particularly buffer composition and pH.
General Protein Labeling Protocol
This protocol describes a general method for labeling a protein with a Sulfo-NHS ester reagent.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]
-
Sulfo-NHS ester reagent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[9]
-
Desalting column for purification[6]
Methodology:
-
Prepare Protein Sample: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[14] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the ester.[9]
-
Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester reagent in the reaction buffer. If the reagent has poor aqueous solubility, it can first be dissolved in a small amount of an organic solvent like DMSO or DMF and then added to the protein solution.[9][14] The final concentration of the organic solvent should typically be less than 10%.[15]
-
Conjugation Reaction: Add the Sulfo-NHS ester solution to the protein solution. A molar excess of the ester (typically 5- to 20-fold) is used to drive the reaction.[14] The optimal ratio should be determined empirically for each protein and label.[15]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[16]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[17] This will react with any excess Sulfo-NHS ester.
-
Purification: Remove excess, non-reacted labeling reagent and byproducts by gel filtration using a desalting column.[6][16]
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. N-Hydroxysulfosuccinimide Sodium Salt (Sulfo-NHS) Zero-Length Crosslinker - Creative Biolabs [creative-biolabs.com]
- 9. covachem.com [covachem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. proteochem.com [proteochem.com]
- 13. korambiotech.com [korambiotech.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. interchim.fr [interchim.fr]
- 17. interchim.fr [interchim.fr]
Sulfo-SPP (Sulfo-NHS-SS-Biotin): An In-depth Technical Guide to Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-SPP, a membrane-impermeable, thiol-cleavable biotinylation reagent, for the selective labeling and analysis of cell surface proteins. Due to the prevalence of "Sulfo-NHS-SS-Biotin" in scientific literature for reagents with these characteristics, this guide will refer to it as such, as "this compound" is not a standard nomenclature. This reagent is a powerful tool for studying the surfaceome, enabling researchers to investigate protein trafficking, identify drug targets, and understand cellular signaling.
Core Principles of Sulfo-NHS-SS-Biotin Labeling
Sulfo-NHS-SS-Biotin is a water-soluble reagent featuring three key functional components:
-
Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester: This highly reactive group forms stable amide bonds with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) on extracellular protein domains.[1][2]
-
A long spacer arm with a disulfide (-S-S-) bond: This cleavable linker allows for the efficient release of biotinylated proteins from avidin or streptavidin affinity resins using reducing agents.[2][3]
-
A biotin moiety: This provides a high-affinity handle for the specific capture and enrichment of labeled proteins.[4]
The key advantage of Sulfo-NHS-SS-Biotin is its membrane impermeability, conferred by the charged sulfonate group.[1][5] This ensures that only proteins exposed on the outer surface of an intact cell are labeled, providing a snapshot of the cell surface proteome at a given time.
Quantitative Data Summary
The efficiency and specificity of cell surface protein labeling can be influenced by the choice of reagent and experimental conditions. The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Comparison of Cell Surface Protein Labeling Reagents
| Reagent | Labeling Chemistry | Key Features | Number of Plasma Membrane Proteins Identified (HeLa Cells) | Percentage of Identified Proteins that are Plasma Membrane Proteins | Reference |
| Sulfo-NHS-SS-Biotin | Amine-reactive | Cleavable disulfide bond, membrane-impermeable | 650 | 49% | [6] |
| Aminooxy-biotin | Carbonyl-reactive | Targets glycoproteins | Lower than Sulfo-NHS-SS-Biotin | Lower than Sulfo-NHS-SS-Biotin | [7] |
| Surface coating with silica beads | Physical adsorption | Non-covalent | Lower than Sulfo-NHS-SS-Biotin | Lower than Sulfo-NHS-SS-Biotin | [7] |
| Sulfo-NHS-LC-LC-Biotin | Amine-reactive | Non-cleavable, membrane-impermeable | Lower cell surface enrichment compared to other methods | Lower percentage due to higher intracellular contamination | [8] |
Table 2: Optimization of Sulfo-NHS-SS-Biotin Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Sulfo-NHS-SS-Biotin Concentration | 0.15 mM | 0.75 mM | Increased number of identified surface proteins with 0.75 mM | [9] |
| Incubation Time | 1 minute | 30 minutes | 1-minute incubation at room temperature can be as efficient as longer times, minimizing cell lysis | [1] |
| pH of Labeling Buffer | pH 7.4 | pH 8.0 | Higher pH can increase the deprotonation of primary amines, potentially enhancing labeling efficiency. | [2] |
| Washing Procedure | Harsh washing | Optimized gentle washing | Harsh washing can lead to the loss of labeled proteins; optimized protocols improve yield. | [6] |
Experimental Protocols
This section provides a detailed methodology for cell surface protein labeling using Sulfo-NHS-SS-Biotin, followed by enrichment and preparation for downstream analysis such as mass spectrometry.
Materials
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin or NeutrAvidin agarose resin
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 50 mM DTT in a suitable buffer)
Experimental Workflow
The following diagram illustrates the general workflow for cell surface protein labeling and enrichment.
Detailed Method
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.
-
-
Biotinylation:
-
Immediately before use, dissolve Sulfo-NHS-SS-Biotin in PBS to a final concentration of 0.25-1 mg/mL.
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension.
-
Incubate for 30 minutes on ice with gentle mixing.[10]
-
-
Quenching:
-
To stop the labeling reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) and incubate for 15 minutes on ice.[10]
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
-
Cell Lysis:
-
Lyse the cells by adding an appropriate lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin or NeutrAvidin agarose resin to the cleared cell lysate.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Pellet the resin by centrifugation and wash it three to five times with wash buffer.
-
-
Elution:
-
To elute the captured proteins, add an elution buffer containing a reducing agent (e.g., 50 mM DTT) to the resin.
-
Incubate at room temperature or 37°C for 30-60 minutes.
-
Collect the eluate containing the enriched cell surface proteins.
-
-
Downstream Processing:
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis. For mass spectrometry, further processing like alkylation and tryptic digestion is required.[11]
-
Application: Studying EGFR Trafficking and Signaling
Cell surface labeling with Sulfo-NHS-SS-Biotin is a valuable technique to study the dynamics of membrane proteins, such as the Epidermal Growth Factor Receptor (EGFR). By labeling the surface-exposed EGFR, its internalization, recycling, and degradation can be tracked over time.[12][13][14]
EGFR Signaling Pathway Overview
The following diagram illustrates the key steps in the EGFR signaling and trafficking pathway that can be investigated using cell surface protein labeling.
Experimental Design for EGFR Trafficking Studies
-
Labeling: Label cell surface proteins of live cells with Sulfo-NHS-SS-Biotin as described in the protocol above.
-
Stimulation: Treat the cells with EGF to induce EGFR internalization.
-
Time Course: At various time points after EGF stimulation, perform one of the following:
-
Option A (Internalized Pool): Treat cells with a membrane-impermeable reducing agent to cleave the biotin from proteins remaining on the cell surface. Lyse the cells and enrich the biotinylated (internalized) proteins.
-
Option B (Surface Pool): Lyse the cells without the reduction step and enrich for all biotinylated proteins. The decrease in the amount of biotinylated EGFR over time represents the rate of internalization.
-
-
Analysis: Analyze the enriched protein fractions by Western blotting for EGFR to quantify its presence at the surface or in the internalized pool at each time point. Mass spectrometry can be used for a more global analysis of all surface proteins affected by EGF stimulation.
Conclusion
Sulfo-NHS-SS-Biotin is a versatile and powerful reagent for the selective labeling and analysis of cell surface proteins. Its membrane impermeability and cleavable linker make it ideal for a wide range of applications, from identifying novel surface markers to elucidating the dynamics of complex signaling pathways. By carefully optimizing experimental conditions, researchers can obtain high-quality, specific data on the cell surface proteome, providing valuable insights into cellular function in both health and disease.
References
- 1. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]
- 13. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR trafficking: effect of dimerization, dynamics, and mutation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Protein Interactions with Sulfo-NHS Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of sulfonyl-containing crosslinkers, specifically those incorporating a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, for the investigation of protein-protein interactions. While the term "Sulfo-SPP" is not a standard nomenclature, it is inferred to pertain to the broad class of sulfo-reagents utilized in proteomics and drug discovery. This document will focus on the principles and methodologies surrounding the use of water-soluble, amine-reactive crosslinkers in elucidating protein interactions, a critical aspect of understanding cellular function and disease pathology.
Introduction to Sulfo-NHS Chemistry in Protein Interaction Analysis
Protein sulfoconjugation is a critical post-translational modification that plays a key role in protein interactions and signaling.[1] The introduction of a sulfo group can significantly influence the specificity and affinity of protein-protein binding.[2][3] In the realm of chemical biology and proteomics, synthetic sulfo-containing reagents, particularly those with a Sulfo-NHS ester, are invaluable tools for covalently capturing interacting proteins. The addition of the sulfo group renders the crosslinker water-soluble, allowing for reactions to be performed in physiological, aqueous buffers without the need for organic solvents like DMF, which can be detrimental to protein structure and function.[4] These reagents are designed to be membrane-impermeable, ensuring that cross-linking is restricted to cell surface proteins when applied to intact cells.
Hetero-bifunctional crosslinkers containing a Sulfo-NHS ester are particularly useful.[5] One end of the crosslinker, the Sulfo-NHS ester, reacts with primary amines (found on lysine residues and the N-terminus of proteins), while the other end possesses a different reactive group, such as a maleimide (which reacts with sulfhydryls on cysteine residues) or a photo-activatable group (like a diazirine), which can form a covalent bond upon UV irradiation.[5][6][7] This allows for a two-step cross-linking process, providing greater control over the experiment.
Mechanism of Action
The fundamental mechanism of a hetero-bifunctional Sulfo-NHS ester crosslinker involves two main steps:
-
Amine-Reactive Conjugation: The Sulfo-NHS ester reacts with primary amine groups on a "bait" protein, forming a stable amide bond and covalently attaching the crosslinker to this protein. This reaction is typically carried out at a neutral to slightly alkaline pH (7.2-8.5).
-
Interaction Capture: The second reactive group on the crosslinker then forms a covalent bond with a proximal "prey" protein that is interacting with the bait. The nature of this second reaction depends on the specific crosslinker used. For example, a maleimide group will react with a cysteine residue on the interacting protein, while a photo-activatable group will non-selectively form a bond with any nearby amino acid side chain upon UV light exposure.[6]
This process effectively "traps" the protein-protein interaction, allowing for the subsequent identification and characterization of the interacting partners through techniques such as SDS-PAGE, Western blotting, and mass spectrometry.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing Sulfo-NHS crosslinkers to investigate protein interactions.
3.1. Cell Surface Protein Cross-linking using a Sulfo-NHS-Ester Photo-activatable Crosslinker (e.g., Sulfo-SDA)
This protocol outlines the general steps for identifying protein interactions on the surface of living cells.
Materials:
-
Cells of interest grown in appropriate culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-ester photo-activatable crosslinker (e.g., Sulfo-SDA)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp (365 nm)
-
Scraper for cell harvesting
Procedure:
-
Cell Preparation: Grow cells to a confluency of 80-90%. Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
Crosslinker Preparation: Prepare a fresh stock solution of the crosslinker in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 0.25-5 mM) in ice-cold PBS.
-
Amine-Reactive Labeling: Add the crosslinker solution to the cells and incubate for 30 minutes to 2 hours at 4°C in the dark to allow the Sulfo-NHS ester to react with primary amines on the cell surface proteins.
-
Removal of Excess Crosslinker: Wash the cells three times with ice-cold PBS to remove any unreacted crosslinker.
-
Photo-activation: Expose the cells to UV light (365 nm) for 5-15 minutes on ice to activate the second reactive group and induce cross-linking with interacting proteins.
-
Quenching: Add quenching buffer to the cells and incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Cell Lysis: Wash the cells once with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.
-
Analysis: The cross-linked protein complexes in the lysate can now be analyzed by SDS-PAGE, followed by immunoblotting or mass spectrometry to identify the interacting partners.
3.2. Affinity Purification of Cross-linked Complexes Coupled with Quantitative Mass Spectrometry
This protocol describes the enrichment of a specific "bait" protein and its cross-linked partners for identification by mass spectrometry.
Materials:
-
Cell lysate containing cross-linked protein complexes (from protocol 3.1)
-
Antibody specific to the "bait" protein
-
Protein A/G agarose beads
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Enzymes for in-gel or on-bead digestion (e.g., Trypsin)
-
Mass spectrometer
Procedure:
-
Immunoprecipitation: Add the bait-specific antibody to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the cross-linked protein complexes from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
In-gel digestion: Run the eluate on an SDS-PAGE gel. Excise the gel band corresponding to the cross-linked complex. Perform in-gel digestion with trypsin.
-
On-bead digestion: Alternatively, perform trypsin digestion directly on the beads after the final wash step.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides and thus the interacting proteins. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into the workflow to differentiate specific interactors from background contaminants.[8][9]
Quantitative Data Presentation
Quantitative proteomics approaches, such as SILAC, are powerful tools for distinguishing true interaction partners from non-specific background proteins.[8][9][10] The data is typically presented in a table that includes the identified proteins, their protein IDs, sequence coverage, number of unique peptides, and the quantitative ratio (fold change) between the experimental (heavy isotope labeled) and control (light isotope labeled) samples.
| Protein ID | Gene Name | Sequence Coverage (%) | Unique Peptides | SILAC Ratio (H/L) | -log10(p-value) |
| P04637 | TP53 | 68 | 25 | 15.2 | 8.5 |
| Q06323 | MDM2 | 55 | 18 | 12.8 | 7.9 |
| P62993 | UBE2D1 | 72 | 11 | 1.2 | 0.5 |
| P60709 | ACTB | 85 | 35 | 1.1 | 0.3 |
| P02768 | ALB | 45 | 15 | 0.9 | 0.1 |
Table 1: Example of quantitative data from a SILAC immunoprecipitation experiment. Proteins with high SILAC ratios and significant p-values (e.g., TP53 and MDM2) are considered specific interaction partners of the bait protein.
Visualization of Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
Caption: Workflow for Protein Cross-linking and Mass Spectrometry Analysis.
Caption: Workflow for Affinity Purification and Quantitative Mass Spectrometry.
References
- 1. Sulfoconjugation of protein peptides and glycoproteins in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cross-Linker Sulfo-EMCS | CAS 103848-61-9(free acid) Dojindo [dojindo.com]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]
- 10. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies in Antibody Modification Utilizing Sulfo-SPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Sulfosuccinimidyl 4-formylbenzoate (Sulfo-SPP), also known as Sulfo-S-4FB, for the modification of antibodies. This heterobifunctional crosslinker introduces a stable aromatic aldehyde functional group onto the antibody surface, enabling subsequent covalent conjugation to a second molecule. This guide covers the fundamental chemistry, experimental protocols, and quantitative data to facilitate the application of this technology in research and drug development.
Introduction to this compound Chemistry
This compound is a water-soluble crosslinker that reacts with primary amines, such as the side chains of lysine residues on an antibody, via its N-hydroxysulfosuccinimide (Sulfo-NHS) ester. This reaction forms a stable amide bond and incorporates a 4-formylbenzamide (4FB) group onto the protein. The key features of this compound include:
-
Amine Reactivity : The Sulfo-NHS ester provides efficient and specific modification of primary amines in an aqueous environment at physiological pH.
-
Water Solubility : The sulfonate group on the NHS ring renders the reagent water-soluble, eliminating the need for organic solvents that can be detrimental to antibody stability.
-
Introduction of an Aldehyde : The modification process introduces a terminal aromatic aldehyde (formyl) group, which is a versatile chemical handle for subsequent conjugation reactions.
-
Two-Step Conjugation : this compound is typically used in a two-step conjugation strategy. This allows for the modification of the antibody first, followed by purification, and then conjugation to a second molecule. This approach provides greater control over the final conjugate and minimizes unwanted side reactions.
The most common application of a 4FB-modified antibody is its reaction with a molecule functionalized with a hydrazinonicotinate (HyNic) group. The condensation of the aromatic aldehyde (4FB) and the aromatic hydrazine (HyNic) forms a stable bis-arylhydrazone bond.[1][2] The formation of this bond can be monitored spectrophotometrically as it absorbs light at 354 nm.[1][3]
Quantitative Data on Antibody Modification
The degree of antibody modification, or the Molar Substitution Ratio (MSR), which is the number of 4FB groups incorporated per antibody, is dependent on the molar excess of this compound and the concentration of the antibody during the reaction. Higher molar excesses and higher antibody concentrations generally lead to a higher degree of modification.
The following table, adapted from manufacturer guidelines, serves as a general guide for the modification of an antibody with an NHS ester-based reagent like this compound.[1][3]
| Antibody Concentration | Molar Excess of this compound | Approximate Number of 4FB Groups per Antibody (MSR) |
| 1.0 mg/mL | 10x | 2 - 4 |
| 1.0 mg/mL | 20x | 4 - 6 |
| 2.5 mg/mL | 10x | 4 - 6 |
| 2.5 mg/mL | 20x | 6 - 8 |
| 5.0 mg/mL | 10x | 6 - 8 |
| 5.0 mg/mL | 20x | > 8 |
Note: This table provides estimated values. The optimal MSR should be determined empirically for each specific antibody and application. Over-modification can potentially lead to antibody aggregation or loss of activity. The 4FB linkers, once incorporated, are stable on the biomolecule for over 30 days when stored at 4°C.[1]
Experimental Protocols
This section details the key experimental procedures for antibody modification with this compound and subsequent conjugation.
Workflow for Antibody Modification and Conjugation
The overall process involves preparing the antibody, modifying it with this compound, purifying the modified antibody, and then conjugating it to a HyNic-functionalized molecule.
Detailed Protocol for Antibody Modification with this compound
This protocol is for the incorporation of 4FB groups onto an antibody.
Materials:
-
Antibody of interest
-
This compound (Sulfo-S-4FB)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Desalting columns
-
Anhydrous DMSO or water (for dissolving this compound)
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 2–4 mg in 100 µL of water or anhydrous DMSO).[4] this compound is moisture-sensitive and the Sulfo-NHS ester hydrolyzes in aqueous solutions. Do not prepare stock solutions for storage.
-
-
Modification Reaction:
-
Purification of 4FB-Modified Antibody:
-
Quantification of Molar Substitution Ratio (MSR) (Optional but Recommended):
-
The number of 4FB groups per antibody can be quantified using a colorimetric assay. This involves reacting an aliquot of the 4FB-modified antibody with 2-hydrazinopyridine, which forms a chromophoric product that absorbs at 350 nm (molar extinction coefficient of 24,500 L/(mol*cm)).[4]
-
Protocol for Conjugation of 4FB-Antibody to a HyNic-Modified Molecule
This protocol describes the second step of the conjugation process.
Materials:
-
Purified 4FB-modified antibody
-
HyNic-modified molecule (e.g., protein, peptide, or oligonucleotide)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
TurboLINK™ Catalyst Buffer (10 mM aniline) (optional, but recommended for protein-protein conjugations)
Procedure:
-
Prepare Reactants:
-
Ensure both the 4FB-modified antibody and the HyNic-modified molecule are in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Mix the 4FB-modified antibody with the HyNic-modified molecule. Typically, 1-2 molar equivalents of the second protein are used.[1][2]
-
For protein-protein conjugations, add the TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline. Aniline catalyzes the formation of the bis-arylhydrazone bond, converting >95% of the antibody to conjugate in approximately 2 hours.[1][2]
-
Incubate the reaction at room temperature for 2 hours or overnight. The progress of the reaction can be monitored by measuring the absorbance at 354 nm.[1]
-
-
Purification of the Conjugate:
-
The final antibody conjugate can be purified from excess reactants using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Signaling Pathways and Logical Relationships
The chemical logic of this compound mediated conjugation is a sequential, two-step process. The first step activates the antibody, and the second step couples it to the desired payload or partner molecule.
Chemical Reaction Pathway
The following diagram illustrates the chemical reactions involved in the two-step conjugation process.
References
Unveiling the Cell Surface Interactome: An In-depth Technical Guide to Membrane-Impermeable Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular communication, the cell surface serves as the primary interface for a multitude of signaling events that govern cellular function. Understanding the spatial arrangement and dynamic interactions of proteins at this boundary is paramount for deciphering complex biological processes and for the development of targeted therapeutics. Membrane-impermeable crosslinkers have emerged as indispensable tools for capturing these fleeting interactions in their native environment, providing a snapshot of the cell surface interactome. This technical guide delves into the core principles, applications, and detailed methodologies for leveraging these powerful reagents in biological research and drug development.
Core Principles of Membrane-Impermeable Crosslinking
Membrane-impermeable crosslinkers are bifunctional reagents designed to covalently link proteins that are in close proximity on the outer leaflet of the plasma membrane. Their defining characteristic is the presence of charged or highly polar groups, such as sulfonate groups (SO3-), which prevent them from crossing the hydrophobic lipid bilayer. This property ensures that the crosslinking reactions are confined to the extracellular space, preserving the integrity of intracellular components and providing a specific view of the cell surface proteome.
These reagents typically consist of two reactive groups connected by a spacer arm. The reactive groups target specific functional groups on amino acid side chains, most commonly primary amines (-NH2) found in lysine residues and at the N-terminus of proteins. The spacer arm, of a defined length, dictates the distance between the reactive groups and, consequently, the spatial resolution of the protein-protein interactions that can be captured.
Key Membrane-Impermeable Crosslinkers: A Comparative Overview
Two of the most widely used membrane-impermeable crosslinkers are Bis(sulfosuccinimidyl) suberate (BS3) and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). Their properties and applications are summarized below.
| Property | Bis(sulfosuccinimidyl) suberate (BS3) | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a maleimide group |
| Target Functionality | Primary amines (-NH2) | Primary amines (-NH2) and sulfhydryls (-SH) |
| Functionality Type | Homobifunctional | Heterobifunctional |
| Spacer Arm Length | 11.4 Å | 8.3 Å |
| Water Soluble | Yes[1][2] | Yes[3] |
| Membrane Permeable | No[1][2][4] | No |
| Cleavable | No | No |
| Primary Applications | Studying protein homodimers and complexes on the cell surface; Quantifying receptor surface expression.[1][4] | Two-step conjugation of different biomolecules (e.g., antibody-drug conjugates); Linking proteins with different reactive groups.[5][6] |
Elucidating Signaling Pathways: The Case of EGFR Dimerization
Membrane-impermeable crosslinkers are instrumental in dissecting the initial steps of signal transduction cascades, such as the ligand-induced dimerization of receptor tyrosine kinases (RTKs). The epidermal growth factor receptor (EGFR) is a classic example where dimerization is a prerequisite for its activation and downstream signaling.
Upon binding of its ligand, epidermal growth factor (EGF), two EGFR monomers associate to form a dimer. This dimerization brings their intracellular kinase domains into close proximity, allowing for trans-autophosphorylation and the initiation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[7] The use of BS3 can covalently capture this ligand-induced dimerization event on the cell surface, allowing for its quantification and analysis.
Caption: Ligand-induced EGFR dimerization and activation captured by BS3.
Experimental Protocols: A Step-by-Step Guide
Analysis of EGFR Dimerization using BS3 Crosslinking
This protocol describes a method to quantify the dimerization of EGFR on the cell surface following ligand stimulation.
Materials:
-
Cells expressing EGFR (e.g., A431 cells)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-EGFR antibody
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Ligand Stimulation: Treat the cells with the desired concentration of EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce receptor dimerization. Include an unstimulated control.
-
Crosslinking Reaction:
-
Wash the cells twice with ice-cold PBS to remove media components.
-
Prepare a fresh solution of BS3 in ice-cold PBS at a final concentration of 1-5 mM.
-
Incubate the cells with the BS3 solution for 30-60 minutes on ice.
-
-
Quenching: Terminate the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE. EGFR monomers will be observed at approximately 170 kDa, while crosslinked dimers will appear at around 340 kDa.[4]
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-EGFR antibody to visualize and quantify the monomeric and dimeric forms.
-
Quantification of Cell Surface Glutamate Receptor Subunits
This protocol allows for the quantification of the proportion of a specific glutamate receptor subunit present on the cell surface in brain tissue slices.[1]
Materials:
-
Freshly prepared rodent brain slices
-
Artificial cerebrospinal fluid (aCSF), ice-cold
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching buffer (e.g., 100 mM glycine in aCSF)
-
Homogenization buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the glutamate receptor subunit of interest
Procedure:
-
Tissue Preparation: Rapidly prepare brain slices from the region of interest and keep them in ice-cold aCSF.
-
Crosslinking:
-
Incubate the brain slices in aCSF containing 2 mM BS3 for 45 minutes on ice.
-
A control group of slices should be incubated in aCSF without BS3.
-
-
Quenching: Transfer the slices to a quenching buffer and incubate for 15 minutes on ice to stop the reaction.
-
Homogenization: Homogenize the tissue slices in an appropriate buffer to extract the proteins.
-
Analysis:
-
Measure the protein concentration of the homogenates.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target receptor subunit.
-
In the BS3-treated samples, the cell surface receptors will be crosslinked to other proteins, resulting in a high-molecular-weight smear or distinct bands that are shifted up the gel compared to the intracellular pool, which remains at the monomeric molecular weight.[1]
-
Quantify the band intensities to determine the ratio of surface to intracellular receptors.
-
Experimental Workflow for Crosslinking and Analysis
The general workflow for a cell surface crosslinking experiment followed by identification of interacting partners using mass spectrometry is a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. The application of chemical crosslinking for studies on cell membranes and the identification of surface reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spacer length and serum protein adsorption affect active targeting of trastuzumab-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Membrane Protein Diffusion on GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for Protein Crosslinking using Sulfo-SPP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-SPP is a heterobifunctional, water-soluble, and thiol-cleavable crosslinking reagent.[1][2][3] Its membrane-impermeable nature makes it ideal for crosslinking proteins on the cell surface. The this compound molecule contains two reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine residues), and a pyridyl disulfide group that reacts with sulfhydryl groups (e.g., cysteine residues). This dual reactivity allows for the specific, covalent conjugation of two different biomolecules. The disulfide bond within the spacer arm allows the crosslinked molecules to be separated using reducing agents, which is beneficial for downstream analysis. This protocol provides a detailed methodology for using this compound to crosslink an amine-containing protein with a sulfhydryl-containing protein.
This compound Characteristics
Quantitative and chemical data for this compound are summarized in the table below.
| Property | Description |
| Full Name | N-Sulfosuccinimidyl 3-(2-pyridyldithio)-propionate (based on similar structures) |
| CAS Number | 452072-27-4[1][2] |
| Molecular Formula | C14H16N2O7S3[1] |
| Molecular Weight | 420.48 g/mol [1][2] |
| Reactivity | Amine (-NH2) and Sulfhydryl (-SH) |
| Features | Membrane Impermeable, Thiol-Cleavable[1][2] |
Reaction Mechanism and Experimental Workflow
The crosslinking process using this compound is a two-step reaction. First, the Sulfo-NHS ester end of this compound reacts with a primary amine on the first protein (Protein A) to form a stable amide bond. After removing the excess crosslinker, the pyridyl disulfide end of the now-modified Protein A reacts with a sulfhydryl group on the second protein (Protein B) to form a disulfide bond, linking the two proteins.
Caption: Reaction mechanism of this compound crosslinker.
The overall experimental procedure involves reagent preparation, the two reaction steps separated by a purification step, and final analysis.
Caption: General experimental workflow for this compound crosslinking.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
A. Materials Required
-
This compound crosslinker
-
Amine-containing Protein (Protein A)
-
Sulfhydryl-containing Protein (Protein B)
-
Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[4][5]
-
Reaction Buffer B (Sulfhydryl Reaction): PBS, pH 6.5-7.5.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5
-
Desalting columns for buffer exchange and removal of excess crosslinker.
B. Important Considerations
-
Moisture Sensitivity: this compound is moisture-sensitive.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Fresh Solutions: The Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the this compound stock solution immediately before use.[4]
-
Molar Excess: A 10- to 50-fold molar excess of this compound to Protein A is a common starting point.[5] This may need to be optimized based on protein concentration and the number of available primary amines.
-
Sulfhydryl Groups: If Protein B does not have free sulfhydryl groups, they can be generated by reducing disulfide bonds with a reagent like DTT, followed by DTT removal via a desalting column before adding the activated Protein A.
C. Step-by-Step Procedure
1. Reagent Preparation a. Allow the vial of this compound to warm completely to room temperature. b. Prepare Protein A in Reaction Buffer A (e.g., 1-5 mg/mL). c. Prepare Protein B in Reaction Buffer B (e.g., 1-5 mg/mL). d. Immediately before use, dissolve this compound in Reaction Buffer A to create a stock solution (e.g., 10 mM).
2. Step 1: Modification of Amine-Containing Protein (Protein A) a. Add the calculated amount of this compound stock solution to the Protein A solution to achieve the desired molar excess (e.g., 20-fold). b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
3. Removal of Excess this compound a. To prevent the unwanted reaction of excess crosslinker with Protein B, immediately purify the activated Protein A. b. Use a desalting column (e.g., spin column) equilibrated with Reaction Buffer B to remove non-reacted this compound and the Sulfo-NHS byproduct.
4. Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein B) a. Add the purified, activated Protein A from the previous step to the solution of Protein B. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
5. Quenching and Final Analysis a. (Optional) To quench the reaction, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. b. The final conjugate can be used directly or purified further if necessary. c. Analyze the crosslinking efficiency by SDS-PAGE. The resulting conjugate should have a higher molecular weight than the individual proteins. The cleavability can be confirmed by treating a sample with a reducing agent (e.g., DTT) before running it on the gel, which should result in the reappearance of the individual protein bands.
Summary of Protocol Parameters
| Parameter | Step 1 (Amine Reaction) | Step 2 (Sulfhydryl Reaction) |
| Reaction Buffer | Amine-free (e.g., PBS) | e.g., PBS |
| Optimal pH | 7.2 - 8.0[7] | 6.5 - 7.5[6] |
| Molar Ratio | 10-50x excess of this compound over Protein A[5] | ~1:1 molar ratio of activated Protein A to Protein B |
| Incubation Time | 30-60 minutes | 30-60 minutes |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
References
- 1. This compound | CAS#:452072-27-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. proteochem.com [proteochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cyanagen.com [cyanagen.com]
- 7. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Labeling Antibodies with Sulfo-SPP for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of antibodies with Sulfosuccinimidyl 4-propionate (Sulfo-SPP) for use in various immunoassay applications. This compound is a water-soluble, amine-reactive crosslinker that forms stable amide bonds with primary amino groups (e.g., lysine residues) on the antibody. The addition of the sulfonate group to the N-hydroxysuccinimide (NHS) ester increases its hydrophilicity, allowing for conjugation reactions to be performed in aqueous environments without the need for organic solvents that can potentially denature the antibody.[1][2] This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, purification of the labeled antibody, and important considerations for optimal labeling.
Principle of Reaction
The labeling reaction is a two-step process involving the primary amines on the antibody and the this compound crosslinker. The NHS ester of this compound reacts with the primary amino groups on the antibody, typically the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3][4]
Data Presentation: Recommended Reaction Parameters
Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL) without compromising the antibody's immunoreactivity. The following table summarizes key quantitative parameters for labeling an IgG antibody (MW ~150 kDa) with this compound.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5][6] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Buffers containing primary amines like Tris or glycine are incompatible as they compete with the antibody for reaction with the this compound.[3] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction between the NHS ester and primary amines.[3] |
| Molar Challenge Ratio (this compound:Antibody) | 5:1 to 20:1 | This should be empirically determined for each specific antibody and application.[7][8] |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can minimize hydrolysis of the NHS ester.[3] |
| Incubation Time | 30 minutes - 2 hours at RT; 4 hours - overnight at 4°C | Longer incubation times may be necessary at lower temperatures.[3] |
| Quenching Reagent (Optional) | 10-50 mM Tris or Glycine | Can be added to stop the reaction by consuming excess this compound. |
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
This compound (Sulfosuccinimidyl 4-propionate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for preparing this compound stock)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[9][10]
-
Spectrophotometer
Protocol 1: Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains interfering substances such as Tris, glycine, or ammonium salts, perform a buffer exchange into the chosen Reaction Buffer using a desalting column or dialysis.[5]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using the Reaction Buffer.[6]
-
Purity Check: If the antibody solution contains carrier proteins like Bovine Serum Albumin (BSA) or gelatin, they must be removed prior to labeling as they will compete for the this compound.[5]
Protocol 2: this compound Labeling of Antibody
-
Prepare this compound: Immediately before use, prepare a stock solution of this compound. While this compound is water-soluble, preparing a concentrated stock in anhydrous DMSO can help minimize hydrolysis. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate Reagent Amount: Determine the volume of this compound stock solution needed to achieve the desired molar challenge ratio.
-
Reaction Incubation: Add the calculated amount of this compound to the antibody solution while gently vortexing. Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C for 4 hours to overnight.[3] Protect the reaction mixture from light if the label being introduced is light-sensitive (not applicable for this compound alone).
-
Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Labeled Antibody
-
Column Equilibration: Equilibrate the size-exclusion chromatography column with PBS or another suitable storage buffer.
-
Purification: Apply the reaction mixture to the top of the equilibrated column. Allow the sample to enter the column bed.
-
Elution: Elute the labeled antibody with the equilibration buffer. The larger, labeled antibody will elute first, while the smaller, unreacted this compound and byproducts will be retained and elute later.[9][11]
-
Fraction Collection: Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified, labeled antibody.
-
Concentration Determination: Determine the concentration of the purified labeled antibody using a standard protein assay (e.g., BCA assay). Do not use absorbance at 280 nm for concentration determination if the introduced label absorbs at this wavelength.
Mandatory Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Chemical reaction of this compound with an antibody.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. mesoscale.com [mesoscale.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody purification | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Practical Guide to Sulfo-SPP Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (Sulfo-SPP), a heterobifunctional crosslinker. It is designed for researchers in academia and industry who are developing antibody-drug conjugates (ADCs), protein-protein conjugates, or other biomolecular complexes. This guide covers the reaction conditions, detailed protocols, and critical parameters for successful conjugation using this compound.
Introduction
This compound is a water-soluble, heterobifunctional crosslinker that contains two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group. The Sulfo-NHS ester reacts specifically with primary amines (-NH2) on molecules like proteins and peptides to form stable amide bonds. The maleimide group reacts with sulfhydryl (-SH) groups, typically from cysteine residues, to form a stable thioether bond. The presence of a sulfonate group on the NHS ring makes this compound water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.
The distinct reactivity of its two functional groups allows for controlled, sequential conjugation, making it an invaluable tool in bioconjugation chemistry.
Chemical Properties and Reaction Mechanism
The Sulfo-NHS ester of this compound reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein. This reaction is most efficient at a slightly alkaline pH, where the primary amine is deprotonated and thus more nucleophilic. The reaction releases N-hydroxysulfosuccinimide as a byproduct.
Simultaneously, the maleimide group of this compound can react with a sulfhydryl group. This reaction proceeds optimally at a near-neutral pH. It is crucial to perform the conjugation in a sequential manner, with the amine-reactive step typically preceding the sulfhydryl-reactive step to prevent unwanted side reactions of the maleimide group with amines at higher pH.[1]
A competing reaction for the Sulfo-NHS ester is hydrolysis, which increases with pH.[2] The maleimide group can also undergo hydrolysis at pH values above 7.5, which reduces its specificity for sulfhydryl groups.[3]
dot
Caption: Reaction mechanism of this compound crosslinker.
Quantitative Data Summary
The efficiency of the this compound crosslinking reaction is highly dependent on several parameters. The following tables summarize the key quantitative data for optimizing your conjugation protocol.
Table 1: Optimal Reaction Conditions for this compound Functional Groups
| Functional Group | Target Residue | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Sulfo-NHS Ester | Primary Amines (e.g., Lysine) | 7.0 - 9.0 (Optimal: 7.2-8.5)[2][3] | Phosphate, Bicarbonate, Borate, HEPES | Tris, Glycine (contain primary amines)[4] |
| Maleimide | Sulfhydryls (e.g., Cysteine) | 6.5 - 7.5[2] | Phosphate, MES, HEPES | Buffers with sulfhydryl-containing components |
Table 2: Recommended Molar Excess of this compound for Protein Modification
| Protein Concentration | Molar Excess of this compound (over protein) |
| < 1 mg/mL | 40-80 fold[4] |
| 1 - 4 mg/mL | 20-fold[4] |
| 5 - 10 mg/mL | 5 - 10 fold[4] |
Table 3: Typical Reaction Times and Temperatures
| Reaction Step | Temperature | Duration |
| Amine Modification (Sulfo-NHS ester) | Room Temperature (20-25°C) | 30 - 60 minutes[5] |
| 4°C | 2 - 4 hours[6] | |
| Sulfhydryl Conjugation (Maleimide) | Room Temperature (20-25°C) | 1 - 2 hours |
| 4°C | 2 - 4 hours |
Experimental Protocols
A two-step conjugation procedure is highly recommended to ensure specificity and maximize yield.
Protocol 1: Two-Step Sequential Conjugation
This protocol first activates the amine-containing protein with this compound, followed by conjugation to the sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound crosslinker
-
Reaction Buffer A (for Amine Reaction): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5[6]
-
Reaction Buffer B (for Sulfhydryl Reaction): 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound vial to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of this compound immediately before use by dissolving it in Reaction Buffer A. This compound is water-soluble.[7]
-
Prepare Protein-NH2 in Reaction Buffer A. Ensure the buffer is free of primary amines.[4]
-
Prepare Molecule-SH in Reaction Buffer B. If the molecule has disulfide bonds that need to be reduced to generate free sulfhydryls, perform this step prior to conjugation and remove the reducing agent.
-
-
Step 1: Activation of Amine-Containing Protein
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the quenching of the sulfhydryl-containing molecule in the next step.
-
-
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Immediately add the maleimide-activated protein from the previous step to the Molecule-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
dot
Caption: A typical two-step experimental workflow for this compound conjugation.
Applications in Signaling Pathway Research
This compound conjugated molecules are instrumental in studying cellular signaling pathways. For instance, an antibody targeting a specific cell surface receptor can be conjugated to a fluorescent dye or a biotin molecule. This allows for the visualization and tracking of the receptor's internalization and subsequent signaling cascade upon ligand binding.
dot
Caption: Using a this compound conjugate to study receptor-mediated signaling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incorrect pH of reaction buffers.- Hydrolysis of this compound.- Presence of primary amines or sulfhydryls in buffers.- Insufficient molar excess of crosslinker. | - Verify the pH of all buffers before use.- Prepare this compound solution immediately before use.- Use amine-free and sulfhydryl-free buffers for the respective reaction steps.- Increase the molar excess of this compound, especially for dilute protein solutions. |
| Protein Precipitation | - High concentration of crosslinker.- Use of organic solvents (if using a non-sulfo version).- Protein instability at the reaction pH. | - Optimize the molar excess of the crosslinker.- Ensure the use of water-soluble this compound.- Perform a buffer screen to find the optimal pH for protein stability. |
| Lack of Specificity | - One-step reaction protocol.- pH of the maleimide reaction is too high (>7.5). | - Always use a two-step sequential conjugation protocol.- Maintain the pH of the maleimide reaction between 6.5 and 7.5. |
Conclusion
This compound is a versatile and efficient crosslinker for the conjugation of biomolecules. By carefully controlling the reaction conditions, particularly pH and the sequential addition of reactants, researchers can achieve high yields of specific and stable conjugates. This guide provides a comprehensive framework for the successful application of this compound in various research and development settings.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. proteochem.com [proteochem.com]
- 7. interchim.fr [interchim.fr]
Application Note: Covalent Capture of Interacting Partners in Surface Plasmon Resonance (SPR) using Sulfo-SPP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][2] A common challenge in SPR is the study of transient or low-affinity interactions, where the rapid dissociation of the analyte from the immobilized ligand can make it difficult to obtain reliable kinetic and affinity data.[3] To overcome this, a covalent capture strategy can be employed to permanently link the interacting analyte to the ligand on the sensor surface.
This application note details a protocol using Sulfosuccinimidyl 4-azidophenyldithio-propionate (Sulfo-SPP), a hetero-bifunctional, photo-activatable, and cleavable crosslinker, for this purpose. The this compound crosslinker contains three key functional domains:
-
A Sulfo-NHS Ester: For the initial covalent immobilization of a ligand containing primary amines (e.g., lysine residues) to a standard amine-reactive SPR sensor chip.[4][]
-
A Photoreactive Phenyl Azide Group: Upon activation with UV light, this group forms a highly reactive nitrene intermediate that non-specifically crosslinks with the bound analyte, creating a stable, covalent bond.[6]
-
A Cleavable Disulfide Bond: This allows for the subsequent removal of the crosslinked complex under mild reducing conditions, enabling sensor surface regeneration or further analysis of the captured analyte.
This method effectively transforms a transient interaction into a stable, covalent linkage, facilitating the analysis of weak binders and the identification of interaction partners from complex samples.
Principle of the Method
The this compound protocol for SPR is a multi-step process. First, the carboxymethylated dextran surface of a sensor chip (e.g., a CM5 chip) is activated using a standard mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS).[7][8] The this compound crosslinker is then injected and covalently immobilized via its Sulfo-NHS ester, which reacts with the activated surface. This functionalizes the sensor surface with photoreactive azido groups. Any remaining active esters are quenched with ethanolamine.
Next, the analyte of interest is injected and allowed to bind to the immobilized ligand. While the analyte is bound, the sensor surface is exposed to UV light (typically 365 nm), which activates the phenyl azide group on the this compound, causing it to covalently crosslink with the analyte.[6] This results in a permanent increase in the SPR signal (measured in Response Units, RU), confirming the interaction and capture. Finally, the surface can be regenerated for subsequent experiments.
Experimental Protocols
This protocol is designed for use with amine-reactive sensor chips (e.g., CM5 series). All steps should be performed using an SPR instrument.
Preparation of Reagents and Buffers
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activation Solution: Freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M Sulfo-NHS in water.
-
This compound Solution: 1-5 mg/mL this compound dissolved in a suitable buffer (e.g., PBS or HEPES), prepared immediately before use.
-
Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.
-
Analyte Solution: Purified analyte diluted to various concentrations in running buffer.
-
Regeneration Solution (Optional - for Cleavage): 50-100 mM Dithiothreitol (DTT) in a suitable buffer.
Ligand Immobilization and Surface Functionalization Workflow
This procedure covalently attaches the this compound crosslinker to the sensor surface, preparing it for analyte capture.
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject the EDC/Sulfo-NHS mixture over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.[9][10]
-
This compound Immobilization: Inject the this compound solution over the activated surface. The desired immobilization level will depend on the specific system; aim for a level that will allow for detectable analyte binding without causing steric hindrance. Monitor the SPR signal (in RU) to track immobilization.
-
Surface Deactivation: Inject the blocking solution (1 M Ethanolamine-HCl, pH 8.5) for 7 minutes at 10 µL/min to quench any unreacted Sulfo-NHS esters on the surface.[11]
-
Stabilization: Wash the surface with running buffer until the baseline is stable. The surface is now functionalized with photoreactive azido groups.
Analyte Binding and Photo-Crosslinking
-
Baseline Establishment: Establish a stable baseline with a continuous flow of running buffer over the functionalized surface.
-
Analyte Injection (Binding): Inject the analyte solution at a known concentration over the surface to allow for binding. A typical injection time is 1-3 minutes at a flow rate of 30 µL/min.[12]
-
UV Activation (Crosslinking): While the analyte is bound (ideally at or near steady-state), expose the sensor chip to UV light (e.g., 365 nm) for a predetermined duration (e.g., 1-10 minutes). This step covalently links the bound analyte to the this compound. A significant, stable increase in the SPR signal post-UV exposure indicates successful crosslinking.
-
Wash Step: Following UV exposure, wash the surface extensively with running buffer to remove any non-covalently bound analyte. The remaining signal represents the amount of covalently captured analyte.
-
Surface Regeneration: To prepare for the next experiment, inject a regeneration solution. For this specific protocol, a reducing agent like DTT can be used to cleave the disulfide bond in the this compound linker, removing the ligand-analyte complex. Alternatively, standard regeneration scouting with mild acids or bases may be performed if cleavage is not desired.[13]
Visualizations
Chemical Reaction Mechanism
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-coupling [sprpages.nl]
- 10. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
- 11. Ligand coupling [sprpages.nl]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. dhvi.duke.edu [dhvi.duke.edu]
Purifying Sulfo-SPP Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins labeled with Sulfo-SPP (Sulfosuccinimidyl 4-phosphonophenyl) and other related N-hydroxysulfosuccinimide (Sulfo-NHS) esters. Proper purification is a critical step to remove unconjugated labels, which can interfere with downstream applications and lead to inaccurate results. The following sections offer a comprehensive guide to the most common purification techniques, including detailed experimental protocols and a comparative analysis of their effectiveness.
Introduction to this compound Labeling and Purification
This compound is a water-soluble reagent used to label proteins and other biomolecules containing primary amines (e.g., the N-terminus of a polypeptide chain or the side chain of lysine residues). The Sulfo-NHS ester group reacts with primary amines to form a stable amide bond. The hydrophilic nature of the sulfo group helps to increase the solubility of the labeled protein and reduces the likelihood of aggregation.
After the labeling reaction, the mixture contains the desired labeled protein, excess unreacted this compound, and hydrolyzed label. It is imperative to remove these contaminants to ensure the specificity and accuracy of subsequent assays. The choice of purification method depends on several factors, including the size of the protein, the required final concentration and purity, and the available laboratory equipment.
Key Purification Techniques: A Comparative Overview
The three most common techniques for purifying labeled proteins are size-exclusion chromatography (including spin desalting columns), dialysis, and diafiltration/ultrafiltration. Each method has its own advantages and disadvantages in terms of speed, sample dilution, and protein recovery.
| Technique | Principle | Typical Protein Recovery | Purity | Speed | Final Concentration | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) / Spin Desalting Columns | Separates molecules based on size. Larger labeled proteins elute first, while smaller, unreacted label molecules are retained in the porous beads of the resin. | > 90% | High | Fast (minutes for spin columns) | Can be slightly diluted | Rapid and effective removal of small molecules. Easy to use. | Potential for some sample dilution. |
| Dialysis | Utilizes a semi-permeable membrane to separate molecules based on size. The labeled protein is retained within the dialysis tubing, while smaller, unwanted molecules diffuse out into a larger volume of buffer. | > 85% | High | Slow (hours to overnight) | Diluted | Gentle method, suitable for large sample volumes. | Time-consuming. Significant increase in sample volume. |
| Diafiltration / Ultrafiltration | Employs a semi-permeable membrane and pressure to concentrate the protein solution while removing smaller molecules. Buffer is continuously added to wash away contaminants. | > 95% | Very High | Moderate to Fast | Concentrated | Can simultaneously purify and concentrate the sample. High recovery. | Requires specialized equipment. Potential for membrane fouling. |
Experimental Protocols
Herein are detailed protocols for the purification of this compound labeled proteins using the most common laboratory techniques.
Protocol 1: Purification using Spin Desalting Columns
This method is ideal for small sample volumes and rapid purification.
Materials:
-
Labeled protein solution
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cutoff (MWCO)
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.
-
Place the column in a new collection tube.
-
-
Sample Loading:
-
Slowly apply the labeled protein sample to the center of the resin bed.
-
-
Purification:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified labeled protein will be in the collection tube. The unreacted this compound will be retained in the resin.
-
-
Storage:
-
Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Purification using Dialysis
This method is suitable for larger sample volumes where time is not a critical factor.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (typically 10K for antibodies)
-
Large beaker
-
Stir plate and stir bar
-
Purification buffer (e.g., PBS, pH 7.2-7.4)
Methodology:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in the purification buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the labeled protein solution into the dialysis tubing/cassette and securely close both ends, leaving some space for the sample to potentially increase in volume.
-
-
Dialysis:
-
Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) purification buffer (e.g., 100-200 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Incubate for at least 4 hours at 4°C.
-
Perform at least two buffer changes. For optimal results, dialyze overnight with one buffer change.
-
-
Sample Recovery:
-
Carefully remove the tubing/cassette from the buffer and extract the purified protein solution.
-
-
Storage:
-
Store the purified protein at 4°C or frozen.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams outline the experimental workflows and the logical relationships in protein labeling and purification.
Caption: General workflow for this compound protein labeling and subsequent purification.
Application Notes and Protocols for Sulfo-SPP in Fluorescence Resonance Energy Transfer (FRET) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfo-SPP in FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in real-time. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is highly sensitive to the distance between them, typically in the range of 1-10 nanometers. This "spectroscopic ruler" provides a versatile tool for a myriad of applications in biological research and drug discovery.
A critical aspect of FRET is the site-specific labeling of biomolecules with appropriate donor and acceptor fluorophores. This compound (Sulfosuccinimidyl 4-N-(maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that offers a robust strategy for this purpose. Its two reactive groups, a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide, allow for the specific covalent attachment of probes to primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues), respectively. This dual reactivity enables the precise labeling of two different proteins or two distinct sites on a single protein, facilitating the study of protein-protein interactions and intramolecular dynamics.
These application notes provide a comprehensive guide to the principles and protocols for utilizing this compound-based labeling strategies in FRET studies.
Principle of this compound Based FRET Labeling
The utility of this compound in FRET lies in its ability to covalently link donor and acceptor fluorophores to specific amino acid residues on proteins of interest. The Sulfo-NHS ester end of the molecule reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. The maleimide group, on the other hand, specifically reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.
By employing fluorescent dyes functionalized with either an NHS ester or a maleimide group, researchers can selectively label two different proteins, one with a donor and the other with an acceptor. When these two proteins interact, bringing the donor and acceptor fluorophores into close proximity, FRET can occur. The resulting change in fluorescence signal can be measured to quantify the interaction.
Applications in Research and Drug Development
The targeted labeling approach enabled by this compound chemistry is applicable to a wide range of FRET-based assays, including:
-
Protein-Protein Interaction Studies: Quantifying the binding affinity and kinetics of protein complexes.
-
Conformational Change Analysis: Monitoring protein folding, unfolding, and allosteric regulation.
-
Enzyme Activity Assays: Designing FRET-based biosensors to detect the activity of proteases, kinases, and other enzymes.
-
High-Throughput Screening (HTS): Developing robust assays for screening compound libraries to identify modulators of protein-protein interactions or enzyme activity.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from FRET experiments utilizing site-specific labeling. These values are representative and can vary depending on the specific fluorophore pair, protein system, and experimental conditions.
Table 1: Common FRET Pairs and Their Spectroscopic Properties
| FRET Pair (Donor / Acceptor) | Förster Radius (R₀) in Å | Excitation (nm) | Emission (nm) |
| CFP / YFP | 49 - 52 | ~430 | ~530 |
| Alexa Fluor 488 / Alexa Fluor 555 | 57 | 495 | 565 |
| Alexa Fluor 546 / Alexa Fluor 647 | 60 | 556 | 670 |
| Cy3 / Cy5 | 56 | 550 | 670 |
Table 2: Example FRET Data for a Protein-Protein Interaction Study
| Parameter | Value | Description |
| Donor Fluorophore | Alexa Fluor 488-maleimide | Covalently attached to a cysteine residue on Protein A. |
| Acceptor Fluorophore | Alexa Fluor 555-NHS ester | Covalently attached to a lysine residue on Protein B. |
| Förster Radius (R₀) | 57 Å | The distance at which FRET efficiency is 50%. |
| Measured FRET Efficiency (E) | 0.65 | Indicates a high degree of interaction between Protein A and Protein B. |
| Calculated Inter-fluorophore Distance (r) | ~52 Å | Calculated using the formula E = 1 / (1 + (r/R₀)⁶). |
| Dissociation Constant (Kd) | 150 nM | Determined by titrating the acceptor-labeled protein against a fixed concentration of the donor-labeled protein and measuring the FRET signal. |
Experimental Protocols
Protocol 1: Labeling of Two Interacting Proteins for FRET Analysis
This protocol describes the labeling of two proteins, Protein A and Protein B, with a donor and an acceptor fluorophore, respectively. Protein A is assumed to have an accessible cysteine residue for maleimide labeling, and Protein B has accessible lysine residues for NHS ester labeling.
Materials:
-
Purified Protein A (with a free cysteine) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Purified Protein B (with free lysines) in an amine-free buffer (e.g., PBS, pH 8.0)
-
Donor fluorophore-maleimide (e.g., Alexa Fluor 488 C5 Maleimide)
-
Acceptor fluorophore-NHS ester (e.g., Alexa Fluor 555 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
Part A: Labeling of Protein A with Donor Fluorophore-Maleimide
-
Protein Preparation: If the cysteine residue(s) in Protein A are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS, pH 7.2).
-
Dye Preparation: Dissolve the donor fluorophore-maleimide in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Immediately after desalting, add a 10- to 20-fold molar excess of the dissolved donor fluorophore-maleimide to the reduced Protein A. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for Protein A.
Part B: Labeling of Protein B with Acceptor Fluorophore-NHS Ester
-
Protein Preparation: Ensure Protein B is in an amine-free buffer (e.g., PBS) at a pH between 8.0 and 8.5 for optimal NHS ester reactivity. If necessary, perform a buffer exchange using a desalting column.
-
Dye Preparation: Dissolve the acceptor fluorophore-NHS ester in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved acceptor fluorophore-NHS ester to Protein B.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a desalting column equilibrated with the desired storage buffer for Protein B.
Part C: Characterization of Labeled Proteins
-
Degree of Labeling (DOL): Determine the concentration of the protein and the fluorophore using a spectrophotometer. The DOL is calculated as the molar ratio of the dye to the protein.
Protocol 2: FRET Measurement of Protein-Protein Interaction
This protocol outlines the measurement of FRET between the donor-labeled Protein A and the acceptor-labeled Protein B using a spectrofluorometer.
Materials:
-
Donor-labeled Protein A
-
Acceptor-labeled Protein B
-
Unlabeled Protein A and Protein B (for controls)
-
Assay buffer (e.g., PBS)
-
Spectrofluorometer with dual emission detection capabilities
Procedure:
-
Prepare Samples:
-
Donor Only: A solution containing only the donor-labeled Protein A.
-
Acceptor Only: A solution containing only the acceptor-labeled Protein B.
-
FRET Sample: A solution containing both the donor-labeled Protein A and the acceptor-labeled Protein B.
-
Negative Control: A solution containing donor-labeled Protein A and unlabeled Protein B.
-
-
Acquire Spectra:
-
Excite the "Donor Only" sample at the donor's excitation wavelength and record the emission spectrum. Note the peak donor fluorescence intensity.
-
Excite the "Acceptor Only" sample at the donor's excitation wavelength to measure any direct excitation of the acceptor (crosstalk).
-
Excite the "FRET Sample" at the donor's excitation wavelength and record the emission spectrum. Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor.
-
-
Calculate FRET Efficiency (E):
-
After correcting for background and crosstalk, the FRET efficiency can be calculated using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Determine Binding Affinity (Kd):
-
Perform a titration experiment by keeping the concentration of the donor-labeled protein constant and varying the concentration of the acceptor-labeled protein.
-
Measure the FRET efficiency at each concentration of the acceptor-labeled protein.
-
Plot the FRET efficiency as a function of the acceptor concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for labeling two proteins with FRET pairs.
Caption: General workflow for a FRET-based protein interaction assay.
References
Application Notes: Biotinylation of Cell Surface Proteins for Trafficking and Signaling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cell surface proteins is fundamental to understanding cellular communication, signal transduction, and the development of novel therapeutics. Cell surface biotinylation is a powerful technique that enables the specific labeling and subsequent isolation of proteins exposed to the extracellular environment. This method utilizes membrane-impermeable biotinylating reagents, such as Sulfo-NHS-LC-Biotin (a Sulfo-SPP analog), to covalently attach a biotin tag to primary amines on cell surface proteins.[1][2] The high affinity of biotin for streptavidin is then exploited to purify the labeled proteins for downstream analysis, such as Western blotting, mass spectrometry, and trafficking studies.[3][4]
These application notes provide a detailed protocol for the biotinylation of cell surface proteins using Sulfo-NHS-LC-Biotin, with a specific focus on studying the trafficking and signaling of the Epidermal Growth Factor Receptor (EGFR) as an exemplary model system.
Principle of the Method
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent.[2] The sulfonate group on the N-hydroxysuccinimide (NHS) ester renders the molecule membrane-impermeable, ensuring that only proteins on the outer surface of an intact cell are labeled.[2] The NHS ester reacts with primary amines (-NH2), such as the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[4][5]
The experimental workflow involves several key steps:
-
Cell Culture and Treatment: Cells are cultured and treated with specific ligands (e.g., EGF) or inhibitors to study changes in protein localization and signaling.
-
Biotinylation: Cell surface proteins are labeled with Sulfo-NHS-LC-Biotin at a low temperature (4°C) to minimize endocytosis.[6]
-
Quenching: The biotinylation reaction is stopped by adding a quenching solution containing free primary amines (e.g., glycine or Tris).
-
Cell Lysis: Cells are lysed to release the biotinylated proteins.
-
Streptavidin Affinity Purification: Biotinylated proteins are captured from the cell lysate using streptavidin-conjugated beads.
-
Elution and Analysis: The captured proteins are eluted from the beads and analyzed by downstream methods like Western blotting.
Application: Studying EGFR Trafficking and Signaling
Cell surface biotinylation is an invaluable tool for investigating the dynamic processes of receptor trafficking and signaling. For example, it can be used to monitor the internalization of EGFR upon stimulation with its ligand, EGF.[3][7] By biotinylating the cell surface before EGF stimulation, one can track the movement of the receptor from the plasma membrane to intracellular compartments over time. This allows for the quantitative analysis of receptor endocytosis and degradation, providing insights into the mechanisms that regulate EGFR signaling.[8]
EGFR Signaling Pathway
Upon binding to EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[9] This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[1][9] Cell surface biotinylation can be employed to isolate the pool of EGFR at the plasma membrane and in endosomes to study the spatial and temporal activation of these signaling pathways.[3]
dot
Caption: EGFR Signaling Pathway initiated at the plasma membrane.
Experimental Protocols
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other suitable cell line expressing EGFR.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents for Biotinylation:
-
EZ-Link™ Sulfo-NHS-LC-Biotin (or equivalent)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Quenching Buffer: 100 mM Glycine in PBS, ice-cold
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Affinity Purification: Streptavidin Agarose beads.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Elution Buffer: 2X Laemmli sample buffer containing DTT.
-
Antibodies:
-
Primary: Rabbit anti-EGFR, Rabbit anti-p-EGFR (Tyr1068), Rabbit anti-Actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, PVDF membrane, ECL substrate.
Protocol 1: Cell Surface Biotinylation to Measure EGFR Internalization
This protocol describes the biotinylation of cell surface proteins to quantify the internalization of EGFR following EGF stimulation.
-
Cell Culture: Plate A549 cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours in serum-free medium prior to the experiment.
-
EGF Stimulation: Treat cells with 100 ng/mL EGF for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce EGFR internalization. The 0-minute time point serves as the control.
-
Cell Washing: Immediately after stimulation, place the dishes on ice and wash the cells three times with ice-cold PBS to stop internalization.
-
Biotinylation:
-
Prepare a fresh 1 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS.
-
Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle rocking.
-
-
Quenching:
-
Aspirate the biotin solution and wash the cells three times with ice-cold Quenching Buffer, incubating for 5 minutes during each wash to quench any unreacted biotin.
-
-
Cell Lysis:
-
Lyse the cells by adding 500 µL of ice-cold RIPA buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Streptavidin Pulldown:
-
Incubate 500 µg of protein lysate with 50 µL of streptavidin agarose beads overnight at 4°C on a rotator.
-
Wash the beads three times with ice-cold PBST.
-
-
Elution:
-
Elute the biotinylated proteins by adding 50 µL of 2X Laemmli sample buffer to the beads and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against EGFR and p-EGFR.
-
Use an anti-Actin antibody on the total cell lysate (input) as a loading control.
-
Detect with an HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The amount of surface EGFR at each time point is normalized to the 0-minute time point.
| Time (minutes) | Surface EGFR (Normalized Intensity) | p-EGFR (Surface, Normalized Intensity) |
| 0 | 1.00 | 1.00 |
| 5 | 0.75 | 1.50 |
| 15 | 0.45 | 0.80 |
| 30 | 0.20 | 0.30 |
Visualizations
Experimental Workflow
dot
Caption: Experimental workflow for cell surface protein biotinylation.
Reaction Mechanism
dot
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Regulation of Epidermal Growth Factor Receptor Signaling by Endocytosis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface protein biotinylation [protocols.io]
- 7. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]
- 8. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Troubleshooting low yield in Sulfo-SPP conjugation reactions
Welcome to the technical support center for Sulfo-SPP [Sulfosuccinimidyl 4-formylbenzoate] conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve the yield of their conjugation experiments.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation. This guide is structured to help you diagnose and resolve potential problems in your this compound conjugation workflow, which typically involves two main stages:
-
Protein-NH₂ Modification: Reacting your amine-containing protein with this compound to introduce a 4-Formylbenzoate (4FB) group.
-
Hydrazone Ligation: Conjugating the 4FB-modified protein with a hydrazine-modified molecule (e.g., a HyNic-activated protein or payload).
Issue 1: Low Incorporation of 4FB Moiety in the First Stage
If you suspect that the initial modification of your amine-containing protein is inefficient, consider the following factors.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction of the Sulfo-NHS ester on this compound with primary amines is highly pH-dependent. The optimal pH range is 7.2-8.5.[1] At lower pH, amines are protonated and less reactive. At higher pH, hydrolysis of the Sulfo-NHS ester accelerates significantly. Action: Ensure your modification buffer is within the pH 7.2-8.0 range. A high-capacity buffer like 100 mM sodium phosphate is recommended.[2] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with this compound, drastically reducing modification efficiency.[3] Action: Before starting, perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES at the correct pH. |
| This compound Hydrolysis | This compound is moisture-sensitive. The Sulfo-NHS ester can hydrolyze in aqueous solutions, rendering it inactive. The rate of hydrolysis increases with pH.[1][4] Action: Always allow the this compound reagent to equilibrate to room temperature before opening to prevent condensation.[4] Prepare the this compound solution immediately before use and add it to the protein solution without delay. Do not store this compound in aqueous solution.[4][5] |
| Insufficient Molar Excess of this compound | The ratio of this compound to your protein is critical for achieving a sufficient degree of labeling. Action: Empirically determine the optimal molar excess. For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., 40-80x) may be needed. For more concentrated solutions (5-10 mg/mL), a lower excess (e.g., 5-10x) is often sufficient.[6] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction can outpace the desired conjugation reaction.[3] Action: If possible, concentrate your protein to at least 1-2 mg/mL before modification.[3] |
| Inaccessible Amine Groups | The primary amines (N-terminus and lysine residues) on your protein may be sterically hindered or buried within the protein's tertiary structure. Action: Consider gentle denaturation or using a crosslinker with a longer spacer arm if direct conjugation with this compound fails. |
Issue 2: Low Yield in the Second Stage Hydrazone Ligation
Even with successful 4FB modification, the subsequent reaction with a hydrazine-functionalized molecule can be a source of low yield.
| Potential Cause | Recommended Solution |
| Suboptimal pH for Hydrazone Formation | The formation of a stable bis-aryl hydrazone bond is acid-catalyzed.[7] While the reaction can proceed at neutral pH, it is often slow. The optimal pH for this reaction is typically between 4.5 and 6.0.[1][2][8] Action: After modifying your protein with this compound and removing the excess crosslinker, perform the conjugation reaction in a buffer at pH 6.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).[2] This provides a good balance between reaction speed and protein stability.[8] |
| Slow Reaction Kinetics at Neutral pH | Many biological applications require reactions to be performed at or near physiological pH (7.0-7.4), where hydrazone formation can be very slow.[1][9] Action: Use an aniline catalyst (e.g., TurboLink™ Catalyst Buffer). Aniline has been shown to significantly accelerate the rate of hydrazone formation at neutral pH, often converting >95% of material to conjugate within 2 hours.[2][8] |
| Inefficient Reactant Mixing | For large biomolecules, achieving efficient conjugation requires sufficient mixing and incubation time. Action: Mix the 4FB-modified and HyNic-modified biomolecules and incubate at room temperature for 2-3 hours, or overnight at 4°C.[10] |
| Precipitation of Conjugate | High concentrations of reactants or changes in protein solubility upon conjugation can lead to aggregation and precipitation.[11] Action: If precipitation is observed, try reducing the concentration of one or both protein reactants. Ensure the final conjugate is stored in an appropriate buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the initial modification of my protein with this compound? A1: The ideal buffer is free of primary amines. A commonly recommended buffer is 100 mM sodium phosphate with 150 mM NaCl at a pH of 8.0.[2] High-capacity buffering is necessary for a successful modification.[2] Avoid buffers like Tris and glycine.
Q2: How should I prepare and handle the this compound reagent? A2: this compound is moisture-sensitive and prone to hydrolysis.[4] Always let the vial warm to room temperature before opening it. Prepare a stock solution in an anhydrous solvent like DMF or DMSO immediately before use, or if dissolving in buffer, use it instantly.[2][12] Do not store reconstituted this compound.[13]
Q3: What is the recommended molar excess of this compound to use? A3: The optimal molar excess depends on your protein's concentration and the desired degree of labeling. A general guideline is:
-
1–4 mg/mL protein: Use a 20-fold molar excess.[6]
-
5–10 mg/mL protein: Use a 5- to 10-fold molar excess.[6]
-
< 1 mg/mL protein: Use a 40- to 80-fold molar excess.[6] It is always best to determine the optimal ratio empirically for your specific application.
Q4: My hydrazone ligation step is very slow at neutral pH. How can I speed it up? A4: The use of an aniline catalyst is highly recommended for reactions at neutral pH.[9][14] Adding 10 mM aniline to the conjugation reaction can dramatically increase the reaction rate, leading to high-yield conjugate formation in about 2 hours.[2][8]
Q5: What is the optimal pH for the second step, the hydrazone conjugation? A5: The recommended pH for conjugating a 4FB-modified protein to a HyNic-modified protein is 6.0.[2][8] This pH provides a good compromise between the acid-catalyzed reaction kinetics and the stability of most proteins, especially antibodies.[8]
Q6: How stable is the final bis-aryl hydrazone bond? A6: The bis-aryl hydrazone bond formed is very stable. It is stable up to 92°C and across a pH range of 2.0 to 10.0.[8][10] Unlike some other Schiff bases, it does not require a reduction step for stabilization.[7]
Q7: How can I confirm that my protein has been successfully modified with the 4FB group? A7: The degree of modification, or Molar Substitution Ratio (MSR), can be determined using a colorimetric assay. Reacting a small aliquot of the 4FB-modified biomolecule with 2-hydrazinopyridine yields a compound that absorbs at 350 nm, allowing for quantification.[2][12]
Experimental Protocols
Protocol 1: Modification of an Amine-Containing Protein with this compound (to create Protein-4FB)
This protocol describes the first stage of the conjugation process.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer. Exchange the protein into Modification Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0). This can be done using a desalting column or dialysis.[2]
-
Determine Protein Concentration: Accurately measure the concentration of your protein solution (e.g., by A280 or BCA assay). Adjust the concentration to 1-5 mg/mL.[12]
-
Prepare this compound Solution: Allow the vial of this compound to warm to room temperature. Immediately before use, prepare a stock solution (e.g., 2-4 mg in 100 µL) in anhydrous DMF or directly in buffer for instant use.[2]
-
Calculate Molar Excess: Based on the protein concentration, calculate the volume of this compound stock solution needed to achieve the desired molar excess (see FAQ #3 and the table below for guidance).
-
Reaction: Add the calculated volume of this compound solution to your protein solution. Mix gently and thoroughly.
-
Incubation: Incubate the reaction at room temperature for 2.0 hours.[2][12]
-
Purification: Remove excess, unreacted this compound by passing the solution through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Conjugation Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0).[2][12] The purified Protein-4FB is now ready for the next stage.
This table serves as a general guide. Optimal ratios should be determined empirically.
| Protein Concentration | Recommended Molar Excess (this compound : Protein) |
| 5–10 mg/mL | 5x - 10x[6] |
| 1–4 mg/mL | 20x[6] |
| < 1 mg/mL | 40x - 80x[6] |
Protocol 2: Conjugation of Protein-4FB to a Hydrazine-Modified Protein (Protein-HyNic)
This protocol describes the second stage, forming the stable hydrazone bond.
-
Prepare Reactants: Have your purified Protein-4FB (from Protocol 1, in Conjugation Buffer pH 6.0) and your hydrazine-modified protein (e.g., Protein-HyNic, also in Conjugation Buffer pH 6.0) ready.
-
Combine Reactants: Mix the Protein-4FB and Protein-HyNic solutions at the desired molar ratio (typically, a 1.5 to 2.0 molar equivalent of the smaller molecule is used).
-
Catalysis (Optional but Recommended): If performing the reaction at neutral pH, or to accelerate the reaction at pH 6.0, add an aniline catalyst (e.g., 1/10th volume of 10X TurboLink™ Catalyst Buffer) to a final concentration of 10 mM.[8][10]
-
Incubation: Incubate the reaction mixture at room temperature for 2-3 hours or overnight at 4°C.[10] The progress of the reaction can be monitored by measuring the absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond (ε = 29,000 L/mol·cm).[8][10]
-
Purification: Purify the final conjugate from excess reactants and catalyst using an appropriate method, such as size-exclusion chromatography (SEC).
Visualizations
Caption: Experimental workflow for a two-stage this compound conjugation reaction.
Caption: Chemical pathway of this compound conjugation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteochem.com [proteochem.com]
- 5. proteochem.com [proteochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. diva-portal.org [diva-portal.org]
- 10. interchim.fr [interchim.fr]
- 11. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. mesoscale.com [mesoscale.com]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing Sulfo-SPP to Protein Molar Ratios: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the heterobifunctional crosslinker Sulfo-SPP (Sulfosuccinimidyl 4-azidophenyldithio)propionate), achieving an optimal molar ratio of the crosslinker to the target protein is critical for successful conjugation. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting this compound to protein molar ratio?
A1: The optimal molar ratio is highly dependent on the protein's characteristics, including its size, concentration, and the number of available primary amines (lysine residues and the N-terminus). For initial experiments, a 10:1 to 40:1 molar ratio of this compound to protein is a recommended starting range for antibodies.[1] However, empirical testing is essential to determine the ideal ratio for your specific application.
Q2: How does protein concentration affect the required molar ratio?
A2: More dilute protein solutions generally require a greater molar excess of the labeling reagent to achieve the same degree of conjugation.[2] For optimal labeling efficiency, a final protein concentration in the range of 2-10 mg/mL is recommended. If your protein concentration is less than 2 mg/mL, the conjugation efficiency may be significantly reduced, necessitating a higher molar excess of this compound.[1]
Q3: What buffer conditions are optimal for this compound conjugation?
A3: The NHS-ester moiety of this compound reacts with primary amines at a pH of 7.2 to 8.5.[] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used reaction buffer. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS-ester.[4]
Q4: How can I determine the success and efficiency of my conjugation reaction?
A4: The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined spectrophotometrically.[5] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the wavelength of maximum absorbance for the molecule you subsequently attach to the azido group of this compound. Other methods to assess conjugation include SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and functional assays to ensure the protein's biological activity is retained.
Experimental Protocols
Protocol 1: General Procedure for this compound Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.
dot
Caption: Experimental workflow for this compound protein conjugation.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.[1] Ensure the buffer is free of any primary amine-containing substances.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution. Many crosslinking reagents are moisture-sensitive.[4]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[1]
-
Purification: Remove excess, non-reacted this compound and reaction byproducts using a desalting column or dialysis against the reaction buffer.
-
Characterization: Determine the degree of labeling and confirm the integrity of the conjugate.
Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)
This protocol is for determining the conjugation efficiency after a secondary reaction with the azido group of the this compound linker. Let's assume a fluorescent dye has been attached for this example.
Principle: The concentration of the protein and the conjugated molecule are determined from the absorbance spectrum of the purified conjugate.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the maximum absorbance wavelength of the attached molecule (A_dye).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the conjugated dye.
-
Determine the molar ratio of dye to protein.
Calculation:
The degree of labeling can be calculated using the following formula[5]:
DOL = (A_dye × ε_protein) / [(A280 - (A_dye × CF)) × ε_dye]
Where:
-
A_dye: Absorbance of the conjugate at the λmax of the dye.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
CF: Correction factor (A280 of the free dye / A_max of the free dye).
-
ε_dye: Molar extinction coefficient of the dye at its λmax.
Data Presentation
Table 1: Recommended Starting Molar Ratios of this compound to Protein
| Protein Type | Molecular Weight (Approx.) | Recommended Starting Molar Ratio (this compound:Protein) | Key Considerations |
| Antibodies (IgG) | ~150 kDa | 10:1 to 20:1[] | High number of surface-exposed lysines. Over-labeling can affect antigen binding. |
| Enzymes | Varies (e.g., 50-200 kDa) | 5:1 to 15:1 | Functional activity is critical. Start with a lower ratio to avoid inactivation. |
| Peptides | < 10 kDa | 1:1 to 5:1 | Fewer available amines. Precise stoichiometry is often required. |
Note: These are starting recommendations. The optimal ratio for any given protein must be determined empirically.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues encountered during this compound conjugation.
dot
Caption: Troubleshooting logic for this compound conjugation issues.
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to protein in increments (e.g., from 10:1 to 20:1, then 40:1). |
| Hydrolyzed this compound Reagent | This compound is moisture-sensitive. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[4] |
| Presence of Competing Amines in Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Dialyze the protein into an appropriate buffer like PBS if necessary.[4] |
| Inaccessible Amine Groups on Protein | The primary amines on the protein may be sterically hindered. Consider gentle denaturation or using a longer spacer arm crosslinker if this is a recurring issue. |
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
| Potential Cause | Recommended Solution |
| Over-labeling of the Protein | Excessive modification of surface amines can alter the protein's charge and lead to aggregation.[6] Reduce the this compound to protein molar ratio. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for protein stability.[6] Experiment with different buffer compositions or pH values within the recommended range for the NHS-ester reaction. |
| High Protein Concentration | Very high protein concentrations can sometimes promote aggregation during the labeling process. Consider performing the conjugation at a slightly lower protein concentration, if feasible. |
| Increased Hydrophobicity | The addition of the this compound linker can increase the hydrophobicity of the protein surface, leading to aggregation.[6] Consider adding stabilizing excipients like glycerol or non-ionic detergents at low concentrations.[7] |
Issue 3: Cleavage of the Disulfide Bond in this compound
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | The disulfide bond in this compound is susceptible to cleavage by reducing agents like DTT or TCEP. Ensure that no reducing agents are present in the reaction buffers or carried over from previous purification steps. |
| Reaction with Free Thiols on the Protein | If the target protein has accessible free cysteine residues, they could potentially react with the disulfide bond of another this compound-conjugated protein, leading to crosslinking and aggregation. If this is a concern, consider capping the free thiols on the protein before conjugation. |
By carefully considering these factors and systematically optimizing the reaction conditions, researchers can achieve efficient and reproducible conjugation of this compound to their protein of interest, paving the way for successful downstream applications.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Preventing Non-specific Binding with Sulfo-SPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) in their experiments. This guide focuses on preventing and troubleshooting non-specific binding, a common issue that can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, heterobifunctional, and thiol-cleavable crosslinker.[1][2][3][4] It contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds.[5] The other end of the molecule has a pyridyldithiol group that reacts with sulfhydryl groups (-SH) to form a reversible disulfide bond.[6] Its primary application is in bioconjugation, such as creating antibody-drug conjugates (ADCs) or attaching labels to proteins.[3][4] The incorporated disulfide bond allows for the cleavage of the conjugate under reducing conditions.[1][6]
Q2: What is non-specific binding and why is it a problem when using this compound?
Non-specific binding refers to the undesirable adhesion of the this compound-conjugated molecule to surfaces or other molecules that are not the intended target.[7] This can be caused by hydrophobic interactions, electrostatic forces, or issues with the conjugate itself.[7] In immunoassays, for example, non-specific binding leads to high background signals, which can obscure the true signal and lead to inaccurate results or false positives.[7][8]
Q3: What are the main causes of non-specific binding with this compound conjugates?
The primary causes of non-specific binding with NHS ester conjugates like this compound include:
-
Hydrolysis of the Sulfo-NHS ester: In aqueous solutions, the Sulfo-NHS ester can hydrolyze, creating a non-reactive carboxyl group. This hydrolysis competes with the desired reaction with the primary amine and its rate increases with higher pH.[5][9][10][11]
-
Excess labeling: Over-modification of the protein with this compound can alter its physicochemical properties, potentially increasing hydrophobicity and leading to aggregation and non-specific interactions.[12]
-
Inadequate blocking: Insufficient blocking of reactive surfaces in an assay (e.g., microplate wells) can leave sites available for the conjugate to bind non-specifically.[7][8][13]
-
Inappropriate buffer composition: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target molecule for reaction with the Sulfo-NHS ester.[8][14][15] Suboptimal pH or ionic strength can also contribute to non-specific interactions.[12]
-
Presence of aggregates or contaminants: Aggregates of the conjugated protein or other contaminants in the sample can lead to high background signals.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to non-specific binding when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in assays | Inadequate blocking of non-specific sites. | Optimize the blocking buffer. Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein).[16] Consider using a combination of a protein blocker and a non-ionic detergent (e.g., 0.05% Tween 20).[7] Extend the blocking incubation time (e.g., overnight at 4°C).[8] |
| Ineffective washing. | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer. Add a non-ionic detergent like Tween 20 (0.05-0.1%) to the wash buffer to help remove unbound conjugate.[7] | |
| Excess unconjugated this compound or byproducts. | Ensure thorough purification of the conjugate after the labeling reaction using methods like dialysis or size-exclusion chromatography to remove excess crosslinker and hydrolysis products.[17][18] | |
| High concentration of the this compound conjugate. | Titrate the concentration of the conjugate to find the optimal balance between signal and background. | |
| Low labeling efficiency | Hydrolysis of this compound. | Prepare the this compound solution immediately before use.[19] Perform the conjugation reaction at a pH between 7.2 and 8.5 to balance amine reactivity and hydrolysis.[5] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[14] |
| Presence of primary amines in the buffer. | Use amine-free buffers such as phosphate-buffered saline (PBS) for the conjugation reaction.[8][14][15] Avoid buffers containing Tris or glycine.[8][14][15] | |
| Insufficient molar excess of this compound. | Optimize the molar ratio of this compound to the protein. A starting point is often a 5- to 20-fold molar excess of the crosslinker.[19] | |
| Precipitation of the protein conjugate | Protein aggregation due to over-labeling or inappropriate buffer conditions. | Reduce the molar excess of this compound in the conjugation reaction. Ensure the protein concentration is appropriate and the buffer conditions (pH, ionic strength) are optimal for protein stability. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein to be conjugated (in an amine-free buffer like PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF (if this compound is not readily soluble in the reaction buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein:
-
Prepare this compound Solution:
-
Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris.[9]
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purify the Conjugate:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio is protein-dependent and should be determined experimentally.[19] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of Sulfo-NHS ester hydrolysis.[5] |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation may be needed at lower temperatures.[12] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis.[14] |
| Quenching Agent Concentration | 20 - 50 mM Tris | Effectively stops the reaction by consuming unreacted this compound.[9] |
Visualizations
This compound Reaction with a Primary Amine
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow for this compound Conjugation
Caption: A typical workflow for protein conjugation using this compound.
Troubleshooting Non-Specific Binding
Caption: Decision tree for troubleshooting non-specific binding issues.
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. corning.com [corning.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
- 13. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. covachem.com [covachem.com]
- 16. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 17. mesoscale.com [mesoscale.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. proteochem.com [proteochem.com]
Sulfo-SPP stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) and other related crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group. The Sulfo-NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (thiols, such as the side chain of cysteine residues) to form a stable thioether bond. The presence of the sulfonate group on the NHS ring makes the molecule water-soluble, which is advantageous for reactions in aqueous buffers without the need for organic solvents that could potentially denature proteins.[][2][3]
Q2: How should I store this compound powder?
A2: this compound is sensitive to moisture. It should be stored in a desiccated environment at 4°C.[4][5] To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For long-term storage, keeping the vial in a sealed bag with a desiccant is recommended.
Q3: How stable is this compound in aqueous solution?
A3: The primary stability concern for this compound in an aqueous solution is the hydrolysis of the Sulfo-NHS ester group. This hydrolysis is a competing reaction to the desired conjugation with primary amines and its rate is highly dependent on the pH of the solution. The maleimide group is more stable than the NHS-ester but can also undergo hydrolysis at higher pH values.[6][7]
Q4: Can I prepare a stock solution of this compound and store it?
A4: It is strongly recommended to prepare this compound solutions immediately before use.[6] The Sulfo-NHS ester moiety readily hydrolyzes and becomes non-reactive. Therefore, stock solutions should not be prepared for storage. Discard any unused reconstituted crosslinker. If a stock solution must be made in an organic solvent like DMSO or DMF for a specific application, use an anhydrous (dry) solvent to minimize hydrolysis.[8]
Troubleshooting Guide
Problem 1: Low or no crosslinking efficiency.
| Possible Cause | Solution |
| Inactive Reagent | The this compound reagent may have hydrolyzed due to improper storage or handling. Test the reactivity of the NHS ester.[6] Purchase new reagent if necessary. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the intended reaction.[9] Use a non-amine, non-sulfhydryl buffer such as PBS, HEPES, or MES. |
| Incorrect pH | The reaction of the Sulfo-NHS ester with primary amines is most efficient at pH 7-8.5.[2][10] The reaction of the maleimide with sulfhydryls is optimal at pH 6.5-7.5.[11] Ensure your reaction buffer is within the appropriate pH range for each step. |
| Insufficient Reagent | The molar excess of the crosslinker to the protein may be too low. Empirically optimize the molar excess.[9] |
| Unavailable Functional Groups | The target functional groups (primary amines or sulfhydryls) on the protein may not be accessible. Consider using a different crosslinker with a longer spacer arm or one that targets a different functional group.[9] |
Problem 2: Protein Precipitation during the reaction.
| Possible Cause | Solution |
| High Degree of Labeling | Excessive modification of the protein can alter its properties and lead to aggregation.[8] Reduce the molar excess of the this compound crosslinker. |
| Use of Organic Solvent | If a non-sulfonated version of the crosslinker is used, the required organic solvent can cause protein precipitation. Use a water-soluble Sulfo-NHS ester alternative like this compound to avoid organic solvents.[][8] |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (as a proxy for this compound)
This table summarizes the pH-dependent hydrolysis rate of the N-hydroxysuccinimide (NHS) ester group, which is the most labile part of the this compound molecule.
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4-5 hours | [2][4][5] |
| 8.0 | 1 hour | [4][5] |
| 8.6 | 10 minutes | [2][4][5] |
| 9.0 | Minutes | [6][12] |
Experimental Protocols
Detailed Methodology for a Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing a free sulfhydryl).
Materials:
-
This compound
-
Protein A (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein B (with a reduced sulfhydryl group)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns
-
Quenching Buffer (optional): 1M Tris-HCl, pH 8.0
Procedure:
Step 1: Maleimide-activation of Protein A
-
Prepare Protein A at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve this compound in the Conjugation Buffer.
-
Add a 20-fold molar excess of the dissolved this compound to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. The collected protein fraction is now maleimide-activated Protein A.
Step 2: Conjugation of Maleimide-activated Protein A to Protein B
-
Ensure Protein B has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Immediately mix the maleimide-activated Protein A with Protein B in a 1:1 molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any remaining maleimide groups.
-
The final conjugate can be purified from unreacted proteins by size-exclusion chromatography.
Visualizations
Caption: Reaction mechanism of this compound crosslinker.
Caption: Two-step crosslinking experimental workflow.
Caption: Troubleshooting decision tree for low crosslinking.
References
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Sulfonate - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Addressing hydrolysis of Sulfo-SPP in aqueous solutions
Welcome to the technical support center for Sulfo-SPP (Sulfosuccinimidyl-4-(p-maleimidophenyl)butyrate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during bioconjugation experiments, with a specific focus on the hydrolysis of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, heterobifunctional crosslinker used to covalently link molecules containing primary amines (-NH₂) to molecules containing sulfhydryl groups (-SH). It contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl groups. This makes it a valuable tool in creating antibody-drug conjugates, immobilizing proteins, and preparing bioconjugates for diagnostic and therapeutic applications.
Q2: What is the primary challenge when working with this compound in aqueous solutions?
The primary challenge is the hydrolysis of the Sulfo-NHS ester moiety. In the presence of water, the ester can hydrolyze, rendering it incapable of reacting with primary amines. This competing reaction can significantly reduce conjugation efficiency if not properly managed. The rate of hydrolysis is highly dependent on the pH of the solution.
Q3: What are the optimal storage and handling conditions for this compound?
To minimize premature hydrolysis, this compound should be stored desiccated at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. Once reconstituted in an aqueous buffer, it should be used immediately. Stock solutions in aqueous buffers are not recommended for storage.
Q4: What are the degradation products of this compound hydrolysis?
The hydrolysis of the Sulfo-NHS ester group results in the formation of N-hydroxysulfosuccinimide and the corresponding carboxylic acid of the maleimidophenyl butyrate linker. The maleimide group can also undergo hydrolysis, particularly at higher pH, to form a non-reactive maleamic acid.
Troubleshooting Guide
Issue 1: Low or No Conjugation to Amine-Containing Molecule
-
Question: I am observing very low or no conjugation of my protein/peptide, which has primary amines. What could be the cause?
-
Answer: This is a common issue and is often related to the hydrolysis of the Sulfo-NHS ester of the this compound crosslinker. Here are several potential causes and troubleshooting steps:
-
Inappropriate Buffer pH: The rate of Sulfo-NHS ester hydrolysis is highly pH-dependent. At high pH, hydrolysis is rapid, reducing the amount of active crosslinker available to react with your amine-containing molecule.
-
Recommendation: Perform the amine conjugation step in a buffer with a pH between 7.2 and 7.5. While the reaction with amines is faster at higher pH, the competing hydrolysis reaction also accelerates significantly. A pH of 7.2-7.5 offers a good compromise between reaction efficiency and crosslinker stability.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Sulfo-NHS ester.
-
Recommendation: Use amine-free buffers such as Phosphate Buffered Saline (PBS) or HEPES for the conjugation reaction.
-
-
Premature Hydrolysis of this compound: If the this compound was exposed to moisture during storage or if the reconstituted solution was not used immediately, it may have already hydrolyzed.
-
Recommendation: Always use freshly prepared this compound solutions. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
-
Low Protein Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction can become more prominent.
-
Recommendation: If possible, increase the concentration of your amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
-
-
Issue 2: Low or No Conjugation to Sulfhydryl-Containing Molecule
-
Question: My amine-containing protein is successfully labeled with this compound, but I am seeing poor conjugation to my sulfhydryl-containing molecule. Why is this happening?
-
Answer: This issue typically points to problems with the maleimide group or the sulfhydryl group on your target molecule.
-
Hydrolysis of the Maleimide Group: The maleimide group is more stable than the Sulfo-NHS ester but can still hydrolyze at pH values above 7.5, forming a non-reactive maleamic acid.
-
Recommendation: Ensure the pH of the reaction buffer for the sulfhydryl conjugation is between 6.5 and 7.5.
-
-
Absence of Free Sulfhydryls: The maleimide group specifically reacts with free (reduced) sulfhydryl groups. If the cysteine residues in your protein or peptide are present as disulfide bonds, the reaction will not occur.
-
Recommendation: If necessary, treat your sulfhydryl-containing molecule with a reducing agent like DTT or TCEP to reduce disulfide bonds. Subsequently, the reducing agent must be removed before adding the maleimide-activated molecule.
-
-
Issue 3: High Background or Non-Specific Binding
-
Question: I am observing high non-specific binding or aggregation of my conjugated product. What can I do to minimize this?
-
Answer: Non-specific binding can arise from several factors, including excess crosslinker or improperly quenched reactions.
-
Excess Crosslinker: Using a large molar excess of this compound can lead to modification of multiple sites on your protein, potentially altering its properties and leading to aggregation.
-
Recommendation: Optimize the molar ratio of this compound to your amine-containing molecule. Start with a 10- to 20-fold molar excess and titrate down if necessary.
-
-
Unquenched Reactions: If the reaction is not properly quenched, residual reactive groups can lead to non-specific labeling of other molecules in subsequent steps.
-
Recommendation: After the initial conjugation to the amine-containing molecule, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining active Sulfo-NHS esters. Following this, purify the activated molecule to remove excess crosslinker and quenching agent.
-
-
Quantitative Data
The stability of the Sulfo-NHS ester is critical for successful conjugation. The following table summarizes the approximate half-life of the NHS ester moiety at different pH values and temperatures. Note that these are general values for NHS esters and can be used as a guideline for this compound.[1]
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Antibody (Amine-containing) to a Peptide (Sulfhydryl-containing)
This protocol outlines a general procedure for conjugating an antibody to a cysteine-containing peptide using this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
This compound Reconstitution:
-
Immediately before use, dissolve this compound in water or Conjugation Buffer to a concentration of 10 mM.
-
-
Activation of Antibody with this compound:
-
Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching and Removal of Excess Crosslinker:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Remove excess this compound and quenching agent by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Sulfhydryl-Peptide:
-
Immediately add the maleimide-activated antibody to the sulfhydryl-containing peptide. A 1.5- to 5-fold molar excess of the peptide is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final antibody-peptide conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted peptide and other byproducts.
-
Protocol 2: Assessing the Hydrolysis of this compound
This protocol provides a method to indirectly assess the hydrolysis of the Sulfo-NHS ester of this compound by measuring its ability to react with a primary amine over time.
Materials:
-
This compound
-
A small molecule containing a primary amine and a chromophore (e.g., N-(5-Aminopentyl)maleimide)
-
Reaction Buffer at various pH values (e.g., pH 7.0, 8.0, 9.0)
-
Spectrophotometer
Procedure:
-
Prepare this compound Solutions:
-
Prepare fresh solutions of this compound in the different pH buffers immediately before starting the experiment.
-
-
Incubation:
-
Incubate the this compound solutions at a defined temperature (e.g., room temperature).
-
-
Time-Point Sampling and Reaction:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each this compound solution and add it to a solution containing a molar excess of the amine-containing chromophore.
-
Allow the reaction to proceed for a short, fixed period (e.g., 5 minutes).
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the appropriate wavelength for the chromophore. The decrease in the amount of conjugated product over time reflects the rate of this compound hydrolysis.
-
Visualizations
Caption: Competing reactions of this compound in an aqueous solution.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
Improving the efficiency of Sulfo-SPP crosslinking
Welcome to the technical support center for Sulfo-SPP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) crosslinking. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of their crosslinking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crosslinking, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my crosslinking efficiency low or non-existent?
A1: Low crosslinking efficiency is a common problem that can stem from several factors related to your reaction conditions and reagents.
-
Suboptimal pH: The two-step reaction of this compound has different optimal pH ranges. The NHS ester reaction with primary amines is most efficient at a pH of 7.0-9.0, while the maleimide reaction with sulfhydryl groups is optimal at a pH of 6.5-7.5.[1] For most applications, a pH of 7.2-7.5 is recommended for simultaneous reactions.[1]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, β-mercaptoethanol) will compete with the target molecules, significantly reducing crosslinking efficiency.[1][2][3] It is crucial to remove these substances before starting the conjugation, for example, through dialysis or using desalting columns.[1][4]
-
Hydrolysis of Reagents: this compound is moisture-sensitive and can hydrolyze.[2][5] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare the this compound solution immediately before use.[2] The maleimide group can also hydrolyze at pH values above 7.5, losing its specificity for sulfhydryl groups.[1]
-
Incorrect Molar Ratio: An inappropriate molar excess of the crosslinker over the protein can lead to poor results. The optimal ratio is dependent on the protein concentration.[1][2]
-
Protein-Specific Issues: The primary amines (lysine residues, N-terminus) or sulfhydryls (cysteine residues) on your target proteins may not be accessible for the crosslinker to react.[4][5]
Q2: I am observing a precipitate in my reaction mixture. What could be the cause?
A2: Precipitation can occur for a few reasons:
-
Poor this compound Solubility: this compound does not dissolve well in buffers with high salt concentrations (>50 mM).[1][2] It is recommended to first dissolve the this compound in deionized water or a low-salt buffer and then add it to your protein solution.[2] Gentle warming to 40-50°C can aid in dissolution.[1][2]
-
Protein Precipitation: The addition of the crosslinker, which may be dissolved in an organic solvent like DMSO in some cases (though this compound is water-soluble), can cause the protein to precipitate.[4] Titrating the amount of any organic solvent is recommended.[4] Changes in the protein's charge due to the modification of amine groups can also lead to aggregation and precipitation.
Q3: How can I confirm that my crosslinking reaction has worked?
A3: Several methods can be used to assess the success of your crosslinking reaction.
-
SDS-PAGE Analysis: When analyzing the crosslinked products under non-reducing conditions, you should observe a shift in the molecular weight of your protein or the appearance of higher molecular weight bands corresponding to the crosslinked complexes.[6] A high molecular weight smear might also be indicative of extensive crosslinking.[6]
-
Western Blotting: Western blotting can be used to identify the specific proteins involved in the crosslinked complexes.[6]
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can be used to identify the crosslinked peptides and pinpoint the exact sites of interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) is a heterobifunctional crosslinker. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] The NHS ester reacts with primary amines (on lysine residues and the N-terminus of proteins) to form stable amide bonds.[1] The maleimide group reacts with sulfhydryl groups (on cysteine residues) to form stable thioether bonds.[1] The "Sulfo" group makes the molecule water-soluble, which is advantageous for reactions in aqueous buffers without the need for organic solvents, and also prevents it from permeating cell membranes, making it ideal for cell surface crosslinking.[7]
Q2: What are the optimal reaction conditions for this compound crosslinking?
A2: The optimal conditions can vary depending on the specific application, but general guidelines are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 7.5 | Balances the reactivity of both the NHS ester and the maleimide group.[1] |
| Buffer | Amine-free and sulfhydryl-free buffers (e.g., PBS, HEPES, Borate) | Buffers like Tris and glycine contain primary amines that will compete with the reaction.[1][7] |
| Temperature | Room temperature or 4°C | The reaction can proceed at either temperature, but the rate is slower at 4°C.[2] |
| Reaction Time | 30-60 minutes at room temperature or 2-4 hours at 4°C | Incubation times may need to be optimized for your specific proteins.[1][2] |
| Molar Excess of this compound | 5- to 80-fold molar excess over the protein | The optimal ratio depends on the protein concentration.[1][2] |
Q3: Can I perform a one-step or a two-step crosslinking reaction with this compound?
A3: Both one-step and two-step procedures are possible.
-
One-Step Reaction: Both proteins (one with accessible amines and one with accessible sulfhydryls) are mixed, and the this compound is added. This is simpler but can result in self-conjugation.
-
Two-Step Reaction: This is the more common approach.[1] First, the protein with the primary amines is reacted with this compound. Then, the excess, unreacted crosslinker is removed using a desalting column or dialysis.[1][4][5] Finally, the maleimide-activated protein is added to the protein containing sulfhydryl groups.[1] This method provides better control and reduces unwanted side reactions.
Q4: How should I store this compound?
A4: this compound is moisture-sensitive.[2][5] It should be stored at -20°C or lower in a desiccated environment.[2] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[2]
Experimental Protocols
Detailed Methodology for a Two-Step Protein-Protein Crosslinking using this compound
This protocol provides a general guideline. The amounts and concentrations should be optimized for your specific application.
Materials:
-
Protein-NH2 (protein with accessible primary amines)
-
Protein-SH (protein with accessible sulfhydryl groups)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (Amine-free)
-
Deionized Water
-
Desalting Columns
Procedure:
Step 1: Preparation of Reagents
-
Prepare the Conjugation Buffer and ensure it is free from any amine-containing substances.
-
Prepare your Protein-NH2 and Protein-SH in the Conjugation Buffer.
-
Allow the vial of this compound to equilibrate to room temperature before opening.[2]
Step 2: Maleimide-Activation of Protein-NH2
-
Immediately before use, prepare a 10 mg/mL solution of this compound by dissolving it in deionized water.[2]
-
Determine the appropriate molar excess of this compound to use based on the concentration of your Protein-NH2 (see table below for recommendations).[1][2]
-
Add the calculated amount of the this compound solution to your Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
Step 3: Removal of Excess Crosslinker
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with the Conjugation Buffer.[1] This step is crucial to prevent the maleimide end of the unreacted crosslinker from reacting with your Protein-SH.
Step 4: Conjugation to Protein-SH
-
Add the desalted, maleimide-activated Protein-NH2 to your Protein-SH solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
Step 5: Analysis of Crosslinked Product
-
Analyze the reaction products using SDS-PAGE (non-reducing), Western blotting, or other desired methods to confirm successful crosslinking.
Recommended Molar Excess of this compound
| Protein-NH2 Concentration | Recommended Molar Excess of this compound |
| < 1 mg/mL | 40- to 80-fold |
| 1 - 4 mg/mL | 20-fold |
| 5 - 10 mg/mL | 5- to 10-fold |
Data adapted from Thermo Fisher Scientific recommendations for Sulfo-SMCC.[1]
Visualizations
Caption: Workflow for a two-step this compound crosslinking reaction.
Caption: Troubleshooting logic for low this compound crosslinking efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Sulfo-SPP Crosslinker
Welcome to the technical support center for Sulfo-SPP (Sulfosuccinimidyl 4-azidophenyldithiopropionate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common pitfalls and ensure successful crosslinking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental stage to help you quickly identify and resolve issues you may encounter.
Reagent Preparation and Handling
Q1: My this compound reagent has been stored for a while. Is it still active?
A1: The stability of this compound depends heavily on storage conditions. As a powder, it is relatively stable but is highly sensitive to moisture.
-
Pitfall: Improper storage (e.g., not desiccated, frequent temperature changes) can lead to the hydrolysis of the Sulfo-NHS ester, rendering the reagent inactive.
-
Troubleshooting:
-
Always store the reagent desiccated at -20°C.
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture inside.[1]
-
Once dissolved in an aqueous buffer, the Sulfo-NHS ester is susceptible to rapid hydrolysis and should be used immediately.[1] Do not store this compound in solution.
-
Q2: I'm having trouble dissolving the this compound powder.
A2: While the "Sulfo" group enhances water solubility, high concentrations or certain buffers can still present challenges.
-
Pitfall: Using buffers with high salt concentrations can decrease the solubility of Sulfo-NHS ester reagents.
-
Troubleshooting:
-
For initial reconstitution, dissolve this compound in a small amount of an organic solvent like DMSO or DMF, then add it to your aqueous reaction buffer.[2]
-
Alternatively, dissolve the reagent in water or a low-salt buffer (e.g., 50 mM sodium phosphate) before adding it to a final reaction buffer with a higher salt concentration.[3][4]
-
Crosslinking Reaction: Amine-Reactive Stage
Q3: My crosslinking efficiency is very low. What could be the cause?
A3: Low efficiency in the first stage of the reaction (amine conjugation) is one of the most common issues and can stem from several factors related to the Sulfo-NHS ester chemistry.
-
Pitfall 1: Hydrolysis of the Sulfo-NHS Ester. This is the most significant side reaction. The ester group reacts with water, becoming a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH.[5][6][7]
-
Solution: Perform the reaction within the optimal pH range of 7.2-8.5.[2] Work quickly once the reagent is in an aqueous solution. For reactions that are proceeding slowly, consider performing the incubation at 4°C to slow the rate of hydrolysis relative to the amine reaction.
-
-
Pitfall 2: Incompatible Buffer Components. The choice of buffer is critical.
-
Pitfall 3: Inaccessible Amine Groups. The target primary amines (N-terminus and lysine side chains) on your protein may be buried within its three-dimensional structure.
-
Solution: Ensure your protein is properly folded and in a native conformation. If accessibility is a known issue, you may need to consider denaturing conditions (if compatible with your experimental goals) or using a crosslinker with a longer spacer arm.
-
Crosslinking Reaction: Photo-activation Stage
Q4: After UV irradiation, I don't see any crosslinking or the yield is poor.
A4: Failure at the photo-activation stage points to issues with the azidophenyl group or the UV exposure conditions.
-
Pitfall 1: Premature Activation or Degradation of the Azide Group. The azide group is light-sensitive and can be destroyed by other chemicals.
-
Solution: Protect the reagent and your reaction mixture from light at all stages before the intended UV activation step.[1] Crucially, do not include reducing agents like DTT or β-mercaptoethanol in your buffers before this step, as they will reduce the azide group to a primary amine, preventing photo-activation.[2]
-
-
Pitfall 2: Incorrect UV Wavelength or Energy. The aryl azide group requires a specific range of UV light for efficient activation.
-
Solution: Use a UV lamp that emits within the 300-460 nm range.[1] The exact optimal wavelength can vary. Ensure the UV dose is sufficient; this depends on the lamp's intensity, the distance to the sample, and the exposure time. An initial optimization of exposure time may be necessary.
-
Issues Related to the Disulfide Bond
Q5: My crosslink seems to have been cleaved before I added a reducing agent.
A5: Unintended cleavage of the disulfide bond can occur if reducing agents are present accidentally.
-
Pitfall: Contamination of buffers or protein stocks with reducing agents like DTT, TCEP, or β-mercaptoethanol.
-
Solution: Ensure all buffers and solutions used prior to the intended cleavage step are free of reducing agents. If your protein required a reducing agent during purification, it must be thoroughly removed by dialysis or desalting before starting the crosslinking reaction.
Quantitative Data Summary
For successful experimental design, it is critical to understand the stability and dimensions of the this compound crosslinker.
Table 1: Stability of the Sulfo-NHS Ester Group in Aqueous Solution
| pH | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 4-5 hours | [5][6][7] |
| 8.0 | 1 hour | [5][6][7] |
| 8.6 | 10 minutes | [5][6][7] |
| This data highlights the critical importance of pH control and timely execution of the amine-reaction step. |
Table 2: Key Properties of this compound and Similar Crosslinkers
| Property | Value | Notes |
| Reactivity 1 | Sulfo-NHS Ester (targets primary amines) | Reacts at pH 7.2 - 8.5. |
| Reactivity 2 | Photoreactive Aryl Azide | Activated by long-wave UV light (300-460 nm).[1] |
| Cleavability | Thiol-Cleavable (Disulfide Bond) | Cleaved by reducing agents such as DTT or TCEP. |
| Water Soluble? | Yes | The sulfonate group enhances water solubility and makes the reagent membrane-impermeable. |
| Spacer Arm Length | ~12-18 Å (estimated) | The exact length is not widely published. This estimate is based on its structure and comparison to similar crosslinkers like SADP and Sulfo-SANPAH (18.2 Å).[1] |
Experimental Protocols & Visualizations
Representative Experimental Workflow
The following diagram illustrates a typical two-stage crosslinking experiment using this compound.
Detailed Representative Protocol
This protocol is adapted from methodologies for similar heterobifunctional crosslinkers and should be optimized for your specific application.[1]
Materials:
-
This compound Reagent
-
Protein A (to be modified, in an amine-free buffer like PBS, pH 7.2-8.0)
-
Target Protein B or interacting partner
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
-
UV Lamp (300-460 nm emission)
Procedure: All steps involving the this compound reagent before UV exposure should be performed in the dark or a low-light environment.
-
Reagent Preparation:
-
Allow the this compound vial to warm completely to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound. If necessary, dissolve first in DMSO and then dilute into the Reaction Buffer. Note: Do not store the aqueous solution.
-
-
Stage 1: Amine Reaction
-
To your solution of Protein A, add the this compound stock solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction for 30-60 minutes at room temperature (or 2 hours at 4°C).
-
Optional Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes.
-
Remove excess, non-reacted, and hydrolyzed this compound using a desalting column equilibrated with Reaction Buffer. Collect the protein-containing fractions. This product is your "activated protein."
-
-
Stage 2: Photo-crosslinking
-
Add your target protein or interacting partner to the solution of activated protein.
-
Incubate the mixture to allow for complex formation (time will be specific to your system).
-
Expose the sample to a UV lamp (300-460 nm) on ice. The duration and distance from the lamp must be determined empirically but a starting point is 5-10 minutes at a distance of 5-10 cm.
-
-
Analysis
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
To verify that crosslinking is dependent on the disulfide bond, you can cleave a sample aliquot by adding DTT to a final concentration of 50 mM and incubating for 30 minutes at 37°C before analysis.
-
Logical Troubleshooting Flowchart
Use this flowchart to diagnose poor crosslinking results.
References
- 1. proteochem.com [proteochem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Optimizing Buffer Conditions for Sulfo-SPP Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Sulfo-SPP (Sulfosuccinimidyl-4-(p-maleimidophenyl)butyrate) crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound crosslinking reactions?
A1: The optimal pH for this compound reactions is a compromise between the two reactive ends of the molecule. The Sulfo-NHS ester reacts most efficiently with primary amines (e.g., lysine residues) at a pH of 7.0-9.0. The maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5.[1][2][3][4] Therefore, for a one-step conjugation, a pH range of 7.2-7.5 is generally recommended to ensure high reactivity for both functional groups while minimizing side reactions.[2][3]
Q2: Which buffers are recommended for this compound reactions?
A2: It is crucial to use amine-free and sulfhydryl-free buffers. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common and suitable choice.[5] Other appropriate buffers include HEPES and MOPS. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[4][5]
Q3: What are the most common interfering substances in this compound reactions?
A3: Several substances can interfere with the crosslinking reaction. For the Sulfo-NHS ester reaction, any molecule containing a primary amine can compete with the target. For the maleimide reaction, thiol-containing compounds are the primary concern. A summary of common interfering substances is provided in the table below.
Q4: Can I use reducing agents to prepare my protein for conjugation?
A4: Yes, if your protein contains disulfide bonds that need to be reduced to expose free sulfhydryl groups for the maleimide reaction, a reducing agent is necessary. However, thiol-containing reducing agents like dithiothreitol (DTT) and 2-mercaptoethanol must be removed before adding the this compound crosslinker, as they will react with the maleimide group.[1] TCEP (tris(2-carboxyethyl)phosphine) is a recommended alternative as it is a non-thiol reducing agent and typically does not need to be removed prior to the maleimide conjugation step.[6][7]
Q5: How can I quench the this compound reaction?
A5: To stop the reaction, you can add a small molecule containing a primary amine or a thiol. Common quenching agents include Tris, glycine, cysteine, or 2-mercaptoethanol.[6] The choice of quenching agent depends on which reactive group of the crosslinker you want to cap. For example, adding Tris or glycine will quench unreacted Sulfo-NHS esters, while adding cysteine or 2-mercaptoethanol will quench unreacted maleimide groups.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
Problem: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 7.2-7.5 for a one-step reaction. For two-step reactions, maintain a pH of 7.0-9.0 for the amine reaction and 6.5-7.5 for the sulfhydryl reaction.[1][2][3][4] |
| Presence of Interfering Substances | Dialyze or desalt your protein sample to remove any interfering substances listed in the table below.[4][5] |
| Hydrolysis of this compound | This compound is moisture-sensitive.[3] Allow the reagent to equilibrate to room temperature before opening. Prepare the stock solution immediately before use and discard any unused solution. Do not store the reagent in an aqueous solution.[3] |
| Oxidation of Sulfhydryl Groups | If your target molecule contains sulfhydryl groups, they can oxidize to form disulfide bonds. Perform reactions in degassed buffers and consider adding a chelating agent like 1-5 mM EDTA to prevent metal-catalyzed oxidation.[6] |
| Insufficient Molar Excess of Crosslinker | A 10- to 50-fold molar excess of the crosslinker over the protein is generally recommended.[4] For dilute protein solutions, a higher molar excess may be required. Optimization may be necessary for your specific application. |
| Inactive Protein | Ensure that the primary amine or sulfhydryl groups on your target molecules are available for reaction. You can quantify the number of free sulfhydryl groups using Ellman's reagent.[6] |
Data Presentation
Table 1: Common Interfering Substances in this compound Reactions
| Substance Class | Examples | Interfering Reaction | Reason for Interference |
| Primary Amines | Tris, Glycine, Ammonium salts | Sulfo-NHS ester reaction | Compete with the target molecule for reaction with the Sulfo-NHS ester. |
| Thiols | Dithiothreitol (DTT), 2-Mercaptoethanol | Maleimide reaction | React with the maleimide group, preventing conjugation to the target sulfhydryl.[1] |
| Azide | Sodium azide | Can potentially react with the crosslinker. | Often used as a preservative; should be removed before conjugation. |
Table 2: Influence of pH on Maleimide Stability
| pH | Relative Stability | Comments |
| 6.5 - 7.5 | High | Optimal range for specific reaction with sulfhydryl groups.[1][6][8] |
| > 7.5 | Moderate to Low | Increased rate of hydrolysis and potential for side reactions with primary amines.[1][2] |
| < 6.5 | High | Reaction rate with sulfhydryls is significantly reduced. |
Experimental Protocols
Protocol 1: One-Step Conjugation of a Protein with a Peptide
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a peptide containing a free sulfhydryl group (Peptide-SH).
-
Buffer Preparation: Prepare a suitable conjugation buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2. Degas the buffer and add 1-5 mM EDTA.
-
Protein and Peptide Preparation: Dissolve the Protein-NH₂ and Peptide-SH in the conjugation buffer at the desired concentrations.
-
This compound Preparation: Immediately before use, dissolve this compound in the conjugation buffer to create a stock solution.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the this compound stock solution to the mixture of Protein-NH₂ and Peptide-SH.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as cysteine to a final concentration of 10-50 mM to react with any excess maleimide groups, followed by Tris or glycine to quench any remaining Sulfo-NHS esters.
-
Purification: Remove excess crosslinker and unreacted molecules by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Two-Step Conjugation to Create a Maleimide-Activated Protein
This protocol is for activating a protein with maleimide groups for subsequent conjugation to a sulfhydryl-containing molecule.
-
Buffer Preparation: Prepare a reaction buffer such as PBS at pH 7.5.
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer.
-
Activation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution.[4]
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Immediately remove non-reacted this compound using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.2 for the subsequent maleimide reaction.
-
Conjugation: The maleimide-activated protein is now ready for reaction with a sulfhydryl-containing molecule.
Visualizations
Caption: A typical experimental workflow for a one-step this compound conjugation reaction.
Caption: The two-step reaction mechanism of the this compound crosslinker.
Caption: A logical troubleshooting guide for low-yield this compound reactions.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TCEP - Wikipedia [en.wikipedia.org]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Post-Conjugation Purification of Sulfo-SPP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in the effective removal of excess Sulfo-SPP (Sulfosuccinimidyl 4-formylbenzoate) following your bioconjugation experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process after conjugating your biomolecule with this compound.
Issue: Low Recovery of Conjugated Protein After Purification
Possible Cause 1: Protein Precipitation
-
Question: My protein conjugate seems to have precipitated during the removal of excess this compound. What could be the cause and how can I prevent this?
-
Answer: Protein precipitation can occur due to changes in buffer composition, pH, or protein concentration during the purification process. The introduction of the 4-formylbenzoate group from this compound can also alter the solubility of your protein. To mitigate this, ensure your purification buffer is optimized for your specific protein's stability. Consider including additives like non-ionic detergents, glycerol, or arginine in your buffers to enhance solubility. When using desalting columns, ensure the column is properly equilibrated with a suitable buffer before loading your sample.[1]
Possible Cause 2: Non-specific Binding to Purification Media
-
Question: I suspect my protein conjugate is sticking to the desalting column or dialysis membrane, leading to low recovery. How can I address this?
-
Answer: Non-specific binding can be a problem, especially with proteins that are "sticky" or have exposed hydrophobic regions. The aromatic 4-formylbenzoate moiety of this compound might contribute to hydrophobic interactions with purification media. For desalting columns, ensure you are using a resin with a low-protein-binding surface. If using dialysis, pre-blocking the membrane with a solution of a non-interfering protein like bovine serum albumin (BSA) can help reduce non-specific binding. However, be mindful that this will introduce BSA into your sample. Alternatively, consider using a different type of dialysis membrane with lower binding characteristics.[2][3]
Issue: Incomplete Removal of Excess this compound
Possible Cause 1: Inefficient Quenching
-
Question: I've quenched my reaction, but I still detect residual unreacted this compound. Why is this happening?
-
Answer: Inefficient quenching can result from using an insufficient concentration of the quenching agent or not allowing enough time for the reaction to complete. The hydrolysis of the Sulfo-NHS ester is also pH-dependent, with a half-life of about 10 minutes at pH 8.6.[4] Ensure you are using a sufficient molar excess of a primary amine-containing quenching agent like Tris or glycine (typically 20-50 mM).[4] Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.
Possible Cause 2: Suboptimal Purification Method
-
Question: I've used a desalting column, but I'm still seeing a significant amount of free this compound in my final product. What should I do?
-
Answer: Desalting columns are generally efficient for removing small molecules, but their performance can be affected by factors like sample volume and the choice of resin.[5][6] Ensure your sample volume does not exceed the recommended capacity of the column, as overloading can lead to incomplete separation. You may need to perform a second pass through a fresh desalting column to achieve the desired purity.[7] Alternatively, for a more thorough removal, consider using dialysis with multiple buffer changes.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after conjugation?
A1: The three main methods for removing excess this compound and its byproducts after a conjugation reaction are:
-
Quenching: Involves adding a small molecule with a primary amine, such as Tris or glycine, to react with and inactivate any remaining this compound.[4][10]
-
Dialysis: A process that separates molecules based on size by selective diffusion across a semi-permeable membrane. This is effective for removing small molecules like excess this compound from larger protein conjugates.[8][9]
-
Desalting/Size Exclusion Chromatography (SEC): This technique separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (your conjugate) elute first, while smaller molecules (excess this compound) are retained longer.[5][11]
Q2: How do I choose the best method for my experiment?
A2: The choice of method depends on several factors, including the scale of your experiment, the required purity of your final product, and the time constraints. The following table provides a comparison of the different methods:
| Feature | Quenching | Dialysis | Desalting/SEC |
| Primary Goal | Inactivate excess reagent | Remove small molecules & buffer exchange | Rapid removal of small molecules & buffer exchange |
| Typical Protein Recovery | >95% (method itself doesn't cause loss) | >90%[2] | >95%[12] |
| Purity (Removal of Free this compound) | Reaction byproducts remain | High (>99% with sufficient buffer changes)[8] | High (>99% with proper column selection)[12] |
| Processing Time | Fast (15-30 minutes) | Slow (several hours to overnight)[9][13] | Fast (minutes per sample)[5] |
| Sample Dilution | Minimal | Can be significant[8] | Can be minimal (spin columns) or significant (gravity flow)[5] |
| Scalability | Highly scalable | Scalable, but can be cumbersome for large volumes | Scalable with appropriate column sizes |
| Cost | Low | Low to moderate | Moderate |
Q3: Can I combine these methods?
A3: Yes, combining methods is a common and effective strategy. A typical workflow involves first quenching the reaction to immediately stop the conjugation process and then using a desalting column or dialysis to remove the quenched crosslinker and other small molecule byproducts. This two-step approach ensures a high degree of purity.
Q4: What are the key considerations when using desalting columns?
A4: For optimal performance with desalting columns, consider the following:
-
Column Size: Choose a column with a bed volume appropriate for your sample volume to ensure efficient separation.
-
Resin Type: Select a resin with a molecular weight cut-off (MWCO) that is significantly smaller than your protein conjugate to ensure it is excluded from the pores of the beads.
-
Equilibration: Always equilibrate the column with your desired final buffer before loading the sample.
-
Sample Application: Apply the sample slowly and evenly to the center of the resin bed to avoid disturbing the packing.
Q5: What are the best practices for dialysis?
A5: To ensure efficient dialysis, follow these best practices:
-
Membrane MWCO: Select a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your protein conjugate.
-
Buffer Volume: Use a large volume of dialysis buffer (dialysate), ideally 100-200 times the volume of your sample.[14]
-
Buffer Changes: Perform at least two to three buffer changes to ensure complete removal of the small molecules.[8][9]
-
Stirring: Gently stir the dialysis buffer to maintain a concentration gradient across the membrane.
Experimental Protocols
Protocol 1: Quenching of this compound Reaction
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M stock solution of glycine.
-
Add Quenching Agent: Add the quenching solution to your conjugation reaction to a final concentration of 20-50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification by desalting or dialysis to remove the inactivated this compound and other byproducts.
Protocol 2: Removal of Excess this compound using a Desalting Column (Spin Column Format)
-
Equilibrate the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Wash the column with your desired final buffer (e.g., PBS) by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Load the Sample: Place the equilibrated column into a clean collection tube. Carefully apply your quenched conjugation reaction mixture to the center of the resin bed.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol. The purified conjugate will be in the eluate.
-
Store: Store the purified conjugate at the appropriate temperature.
Protocol 3: Removal of Excess this compound using Dialysis
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in your dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette your quenched conjugation reaction mixture into the tubing, leaving some space at the top.
-
Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip.
-
Perform Dialysis: Place the sealed dialysis tubing in a beaker containing a large volume (100-200x the sample volume) of cold (4°C) dialysis buffer. Stir the buffer gently.
-
Change Buffer: Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. For the final change, you can let the dialysis proceed overnight.
-
Recover Sample: Carefully remove the dialysis tubing from the buffer, remove one clip, and pipette the purified conjugate into a clean tube.
Visualizations
Caption: Experimental workflow for post-conjugation removal of excess this compound.
Caption: Troubleshooting decision tree for this compound purification issues.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 11. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 12. after protein purification - Protein Expression and Purification [protocol-online.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Refinement of Sulfo-SPP Protocols for Sensitive Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-SPP (Sulfosuccinimidyl-4,4'-azipentanoate) and other Sulfo-NHS esters for labeling sensitive proteins.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Question: My protein of interest shows very low or no labeling with this compound. What are the potential causes and how can I improve the efficiency?
Answer:
Low labeling efficiency is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
-
Suboptimal pH: The reaction of Sulfo-NHS esters with primary amines is highly pH-dependent. The optimal pH range for the modification is typically 8.3-8.5.[1][2] At lower pH values, the amine groups are protonated and less nucleophilic, leading to a significant decrease in reaction efficiency.[1][2]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the this compound, thereby reducing the labeling efficiency.[3]
-
Recommendation: Use amine-free buffers like PBS (phosphate-buffered saline), HEPES, or bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to labeling.[5]
-
-
Hydrolyzed this compound Reagent: Sulfo-NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.[3][4] The half-life of NHS esters decreases significantly as the pH increases.[3]
-
Insufficient Molar Excess of this compound: An inadequate amount of the labeling reagent can lead to incomplete labeling.
-
Inaccessible Amine Groups: The primary amines on your protein might be buried within the protein's three-dimensional structure, making them inaccessible to the this compound reagent.
-
Recommendation: While denaturation is not ideal for sensitive proteins, consider adding mild, non-denaturing detergents to your buffer to gently alter the protein's conformation and expose more amine groups.
-
Experimental Protocol: Optimizing Labeling Efficiency
-
Protein Preparation:
-
Dialyze or desalt your protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
Adjust the protein concentration to 1-2 mg/mL.[7]
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-25 mM.[4]
-
-
Labeling Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis.
-
Issue 2: Protein Precipitation or Aggregation
Question: My sensitive protein precipitates or aggregates during or after the labeling reaction. How can I prevent this?
Answer:
Protein aggregation is a significant challenge when working with sensitive proteins. The labeling process itself can alter the protein's surface charge and hydrophobicity, leading to instability.
Potential Causes and Solutions:
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[9]
-
Recommendation: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, label at a lower concentration and then carefully concentrate the labeled protein.[10]
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability.
-
Recommendation: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[10] Adjusting the salt concentration (e.g., 150 mM NaCl) can also help to screen electrostatic interactions that may lead to aggregation.[10]
-
-
Over-labeling: Modifying too many primary amines can drastically change the protein's surface properties and lead to aggregation.[10]
-
Recommendation: Perform a titration of the this compound to protein molar ratio to find the optimal degree of labeling that maintains protein stability.[10]
-
-
Hydrophobic Nature of the Label: While this compound itself is water-soluble, the addition of the crosslinker can increase the overall hydrophobicity of the protein surface.
-
Recommendation: If aggregation persists, consider using a more hydrophilic crosslinker if available for your application.
-
Stabilizing Additives:
Incorporating stabilizing excipients into your labeling and storage buffers can significantly improve the stability of sensitive proteins.
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and aggregation.[11][12] |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and prevents aggregation during freeze-thaw cycles.[9] Note: Use high-purity glycerol as impurities can inhibit the labeling reaction.[13] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Act as kosmotropes, stabilizing the native protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help solubilize proteins and prevent aggregation. |
Experimental Protocol: Labeling Aggregation-Prone Proteins
-
Buffer Preparation: Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) containing a stabilizing additive such as 250 mM Arginine.
-
Protein Preparation: Exchange the protein into the stabilized buffer.
-
Labeling Reaction: Follow the standard labeling protocol, but perform the incubation at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours) to slow down the aggregation process.[10]
-
Purification: Immediately after quenching, purify the labeled protein from unreacted reagents and any small aggregates using size-exclusion chromatography (SEC).[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound reagent?
A1: this compound is moisture-sensitive and should be stored at -20°C in a desiccated container.[8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]
Q2: Can I store my this compound reagent in solution?
A2: No, it is not recommended to store this compound in solution as the NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[4] Always prepare fresh solutions immediately before use and discard any unused portion.[4]
Q3: How can I remove unreacted this compound after the labeling reaction?
A3: Unreacted this compound can be removed by dialysis or gel filtration using a desalting column (e.g., Sephadex G-25).[5] For proteins larger than 40 kDa, spin columns can also be an effective and rapid method for purification.[6]
Q4: How do I determine the degree of labeling (DOL) of my protein?
A4: The DOL, or the number of this compound molecules conjugated to each protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance. For this compound, which contains a photoactivatable group, other methods like mass spectrometry can be used to determine the mass shift upon labeling, which can then be used to calculate the DOL. Alternatively, if a reporter group is attached via the this compound linker, its specific properties (e.g., fluorescence) can be used for quantification.
Q5: What are some alternatives to this compound for labeling sensitive proteins?
A5: If this compound proves to be too harsh for your sensitive protein, you might consider other crosslinking chemistries. For example, chemistries targeting other amino acid side chains like sulfhydryls (maleimides) or carboxyl groups (carbodiimides) could be explored. Additionally, enzymatic labeling methods can offer high specificity under mild conditions.
Visualizing Workflows and Pathways
This compound Labeling Workflow
Caption: General experimental workflow for labeling proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. mesoscale.com [mesoscale.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. apexbt.com [apexbt.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Role of arginine in the stabilization of proteins against aggregation [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sulfo-SPP Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using crosslinkers like Sulfo-SPP (Sulfosuccinimidyl 4-N-maleimidomethyl cyclohexane-1-carboxylate) is a critical step. Confirmation of this covalent linkage is paramount for the efficacy and safety of novel therapeutics and diagnostics. Mass spectrometry has emerged as a gold standard for the detailed characterization of bioconjugates, offering unparalleled precision. However, a suite of alternative methods also provides robust validation capabilities. This guide presents an objective comparison of mass spectrometry with other common techniques, supported by experimental data, to aid in selecting the most appropriate validation strategy.
Performance Comparison of Validation Techniques
The choice of analytical technique for validating this compound conjugation is contingent on several factors, including the specific information required, available instrumentation, budget, and desired throughput. The following table summarizes the key performance metrics of mass spectrometry and its alternatives.
| Feature | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass of the conjugate, confirmation of covalent bond formation, identification of conjugation site, determination of conjugation ratio. | Quantitative measurement of conjugated protein based on antibody recognition. | Separation and quantification of conjugated vs. unconjugated species, determination of purity. | Estimation of molecular weight shift upon conjugation, assessment of purity. |
| Sensitivity | High (picomole to femtomole) | Very High (picogram to nanogram) | Moderate (microgram to nanogram) | Low (microgram) |
| Specificity | Very High | High (dependent on antibody) | Moderate to High | Low |
| Quantitative/Qualitative | Both | Quantitative | Primarily Quantitative | Primarily Qualitative (semi-quantitative with densitometry) |
| Cost (Instrument) | High | Low | Moderate | Low |
| Cost (Per Sample) | ~$20 - $35 for protein ID, higher for complex analysis.[1] | Kits range from ~$200 - $3000.[2] | HPLC columns can range from $300 - $3,000.[3] | Gels and reagents are relatively inexpensive.[4][5] |
| Time per Sample | Hours to days (including sample prep and data analysis).[6][7][8] | ~1.5 - 4 hours.[9][10] | Minutes to an hour per run.[11][12] | ~1-2 hours for run time, plus several hours for staining/destaining.[13][14][15][16] |
| Throughput | Low to Moderate | High | High | High |
Experimental Workflows and Protocols
Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams and protocols illustrate the typical workflows for validating this compound conjugation.
Mass Spectrometry Workflow
Caption: Workflow for validating this compound conjugation using mass spectrometry.
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Take approximately 100 µg of the this compound conjugated protein and denature it in a buffer containing 6 M guanidine HCl and 50 mM Tris-HCl, pH 8.0. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes. Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange into a digestion buffer, such as 50 mM ammonium bicarbonate, pH 8.0, using a desalting column.
-
Enzymatic Digestion: Digest the protein into smaller peptides by adding a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the digested peptides using a reversed-phase liquid chromatography system (e.g., nano- or micro-flow HPLC) with a C18 column. A typical gradient would be from 2% to 40% acetonitrile in 0.1% formic acid over 60-120 minutes.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with electrospray ionization (ESI). Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Database Search: Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest) to identify the peptides. The search parameters should include the protein sequence and potential modifications, including the mass shift corresponding to the this compound crosslinker on specific amino acid residues (e.g., cysteine).
-
Validation and Characterization: Manually inspect the MS/MS spectra of modified peptides to confirm the conjugation site. The relative abundance of modified versus unmodified peptides can be used to estimate the conjugation ratio.
-
Alternative Validation Techniques: A Brief Overview
While mass spectrometry provides the most detailed characterization, other techniques can offer valuable, often more rapid, insights into the success of a this compound conjugation reaction.
ELISA Workflow
Caption: General workflow for an enzyme-linked immunosorbent assay (ELISA).
A sandwich ELISA is commonly used to quantify the conjugated protein. An antibody specific to the protein is coated on the plate. The conjugated sample is added, followed by a second, enzyme-linked antibody that also recognizes the protein. The amount of conjugated protein is proportional to the signal generated by the enzyme's reaction with its substrate. The entire process, including incubations and washes, typically takes 2.5 to 5 hours.[17][18]
HPLC Workflow
Caption: A simplified workflow for High-Performance Liquid Chromatography.
Reversed-phase or size-exclusion chromatography can be used to separate the conjugated protein from the unconjugated protein and other reactants. The sample is injected into the HPLC system and passed through a column. The retention time and peak area of the eluting components are used to assess purity and quantify the conjugate. A typical run time can range from 30 to 90 minutes.[12]
SDS-PAGE Workflow
Caption: Standard workflow for SDS-Polyacrylamide Gel Electrophoresis.
The conjugated protein sample is mixed with a loading buffer containing SDS and a reducing agent, then heated to denature the protein. The sample is loaded onto a polyacrylamide gel and subjected to an electric field, which separates the proteins based on their molecular weight. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein. The gel is then stained (e.g., with Coomassie Brilliant Blue) and destained to visualize the protein bands. The electrophoresis run typically takes about an hour, followed by several hours for staining and destaining.[13][14][15][16]
References
- 1. Service Costs – Protein and Metabolite Characterization Core [crtp.ccr.cancer.gov]
- 2. Shop ELISA Kits For Sale, New and Used Prices | LabX.com [labx.com]
- 3. Shop HPLC Columns For Sale, New and Used Prices | LabX.com [labx.com]
- 4. SDS-PAGE Gel Electrophoresis ( 10pc/ box ) | eBay [ebay.com]
- 5. msesupplies.com [msesupplies.com]
- 6. allumiqs.com [allumiqs.com]
- 7. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How long does it take to get results from ELISA? | AAT Bioquest [aatbio.com]
- 10. How long does it take to get the results using the AHD Elisa Test Kit? - Blog [jg-biotech.com]
- 11. chromforum.org [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. Accelerated Coomassie Blue Staining and Destaining of SDS-PAGE Gels with Application of Heat | Springer Nature Experiments [experiments.springernature.com]
- 16. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Protocols [sigmaaldrich.com]
Comparing Sulfo-SPP vs. SPP for protein labeling
A Comprehensive Comparison of Sulfo-SPP and SPP for Protein Labeling
For researchers, scientists, and drug development professionals, the choice of labeling reagent is critical for the success of downstream applications. This guide provides an in-depth comparison of sulfonated (this compound) and non-sulfonated (SPP) N-hydroxysuccinimide (NHS) ester reagents for protein labeling. The primary distinction lies in the presence of a sulfonate group on the N-hydroxysuccinimide ring of this compound, which imparts distinct physicochemical properties that dictate their suitability for different experimental designs.
Key Differences at a Glance
The fundamental difference between this compound and SPP is the water solubility and cell membrane permeability conferred by the sulfonate group. This compound, due to its charged sulfonate group, is highly water-soluble and membrane-impermeable, making it the reagent of choice for labeling cell surface proteins.[1][2][3][4] In contrast, SPP lacks this sulfonate group, rendering it hydrophobic, cell-permeable, and requiring dissolution in an organic co-solvent before addition to an aqueous reaction mixture.[5][6][7]
Chemical Structures and Reaction Mechanism
Both this compound and SPP are amine-reactive reagents that target primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[5] The reaction proceeds via nucleophilic attack of the amine on the NHS ester, leading to the formation of a covalent amide linkage and the release of N-hydroxysuccinimide or its sulfonated form.
Caption: Chemical structures of a generic this compound and SPP.
Caption: General reaction of (Sulfo-)SPP with a primary amine on a protein.
Quantitative Comparison
The choice between this compound and SPP significantly impacts several experimental parameters. The following table summarizes the key quantitative and qualitative differences between the two reagents.
| Feature | This compound | SPP | Rationale |
| Water Solubility | High | Low | The negatively charged sulfonate group on the succinimidyl ring of this compound increases its hydrophilicity, allowing it to readily dissolve in aqueous buffers.[1][2][3][5][7][] SPP, lacking this group, is hydrophobic and requires an organic solvent like DMSO or DMF for initial dissolution.[5] |
| Cell Membrane Permeability | Impermeable | Permeable | The charge of the sulfonate group prevents this compound from passively crossing the cell membrane, making it ideal for specifically labeling proteins on the cell surface.[1][2][3][4] The non-polar nature of SPP allows it to diffuse across the cell membrane and label intracellular proteins.[6] |
| Reaction Environment | Aqueous buffers (e.g., PBS) | Requires organic co-solvent (e.g., DMSO, DMF) | Due to its high water solubility, labeling with this compound can be performed entirely in aqueous solutions, which is beneficial for maintaining the native conformation of the protein.[] SPP must first be dissolved in a water-miscible organic solvent before being added to the protein solution.[5][7] |
| Potential for Protein Aggregation | Low | Higher | The use of organic co-solvents with SPP can potentially lead to protein denaturation and aggregation, especially for sensitive proteins.[] The aqueous reaction conditions for this compound minimize this risk.[] |
| Stability in Aqueous Solution | Moderate (hydrolyzes over time) | Low (hydrolyzes rapidly) | Both NHS esters are susceptible to hydrolysis in water, which competes with the amine reaction. The rate of hydrolysis increases with higher pH.[2][3][6][9] Stock solutions are best prepared fresh in anhydrous solvents to maximize reactivity.[5] |
Experimental Protocols
The following are generalized protocols for protein labeling with this compound and SPP. The optimal conditions, including the molar ratio of reagent to protein, may need to be determined empirically for each specific protein.
Protocol for Protein Labeling with this compound
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in the same reaction buffer to a concentration of ~10 mg/mL.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
Protocol for Protein Labeling with SPP
-
Prepare Protein Solution: Prepare the protein in an amine-free buffer as described for this compound.
-
Prepare SPP Stock Solution: Immediately before use, dissolve the SPP in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-50 mg/mL.[5]
-
Labeling Reaction: Add the desired molar excess of the SPP stock solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10% v/v) to avoid protein denaturation.[7] Incubate as described for this compound.
-
Quench Reaction: Quench the reaction with an amine-containing buffer as described above.
-
Purification: Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Caption: A generalized workflow for protein labeling with NHS ester reagents.
Conclusion
The choice between this compound and SPP for protein labeling is primarily dictated by the experimental context, particularly the location of the target protein (cell surface vs. intracellular) and the sensitivity of the protein to organic solvents. This compound is the superior choice for labeling cell-surface proteins and for reactions where maintaining protein stability in a completely aqueous environment is paramount. SPP, on the other hand, is necessary for labeling intracellular proteins due to its ability to cross the cell membrane. Careful consideration of the properties outlined in this guide will enable researchers to select the most appropriate reagent for their specific application, leading to more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covachem.com [covachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Choosing the Right Tool for the Job: A Guide to Sulfo-SPP and Sulfo-NHS Crosslinkers
In the intricate world of bioconjugation, the selection of the appropriate crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates and immunoassays to protein interaction studies. For researchers, scientists, and drug development professionals, understanding the nuanced differences between available crosslinkers is crucial. This guide provides a detailed comparison of two popular, yet functionally distinct, water-soluble crosslinkers: Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) and Sulfo-NHS (N-hydroxysulfosuccinimide).
While both reagents feature a water-solubilizing sulfo group and an amine-reactive N-hydroxysuccinimide (NHS) ester, their applications diverge significantly due to their overall chemical structures and reaction mechanisms. This guide will elucidate these differences, provide supporting data, and offer detailed experimental protocols to aid in the selection and use of the optimal crosslinker for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (Sulfo-LC-SPDP) | Sulfo-NHS |
| Crosslinker Type | Heterobifunctional | Not a crosslinker; a carboxyl activating agent |
| Reactive Groups | Sulfo-NHS ester (amine-reactive) and Pyridyldithio (sulfhydryl-reactive) | Sulfo-NHS ester (used with EDC to activate carboxyls) |
| Primary Application | Covalently links a molecule with a primary amine to a molecule with a sulfhydryl group | Covalently links a molecule with a carboxyl group to a molecule with a primary amine (in conjunction with EDC) |
| Spacer Arm Length | 15.7 Å | 0 Å (zero-length crosslink)[1] |
| Cleavability | Thiol-cleavable (disulfide bond) | Non-cleavable (stable amide bond) |
| Molecular Weight | 527.57 g/mol | 217.13 g/mol [1] |
| Water Solubility | Yes | Yes[2] |
| Membrane Permeability | No | No[3] |
This compound: Bridging Amines and Sulfhydryls with a Cleavable Link
This compound, often available as the long-chain version Sulfo-LC-SPP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido) hexanoate), is a heterobifunctional crosslinker. This means it possesses two different reactive groups, allowing for the specific and sequential conjugation of two different functional groups.
One end of the this compound molecule is a Sulfo-NHS ester, which reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The other end features a pyridyldithio group, which reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a disulfide bond. A key feature of this disulfide bond is its cleavability by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the separation of the crosslinked molecules after conjugation, a valuable tool in applications like affinity purification and analysis of protein-protein interactions.
The reaction with the pyridyldithio group also releases pyridine-2-thione, a byproduct that can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Logical Workflow for this compound Crosslinking
Sulfo-NHS: Activating Carboxyl Groups for Amine Coupling
In contrast to this compound, Sulfo-NHS is not a crosslinker in itself. Instead, it is a water-soluble reagent used in conjunction with a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This is often referred to as "zero-length" crosslinking because no part of the EDC or Sulfo-NHS molecule becomes part of the final bond between the two target molecules.[1]
The process occurs in two stages. First, EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5][6] This semi-stable ester then readily reacts with a primary amine to form a strong amide bond, releasing Sulfo-NHS as a byproduct. The use of Sulfo-NHS significantly increases the efficiency of EDC-mediated coupling reactions.[6]
Signaling Pathway of EDC/Sulfo-NHS Coupling
Experimental Protocols
General Protocol for this compound (Sulfo-LC-SPDP) Crosslinking
This protocol is a general guideline for a two-step crosslinking reaction where a protein with primary amines is conjugated to a protein with sulfhydryl groups. Optimization may be required for specific applications.
Materials:
-
Protein #1 (containing primary amines)
-
Protein #2 (containing free sulfhydryls)
-
Sulfo-LC-SPDP
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
-
(Optional) Reducing agent: DTT or TCEP
Procedure:
-
Preparation of Reagents:
-
Allow the vial of Sulfo-LC-SPDP to equilibrate to room temperature before opening.
-
Immediately before use, dissolve Sulfo-LC-SPDP in water to a concentration of 20 mM.
-
Dissolve Protein #1 in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Protein #1:
-
Add a 10- to 50-fold molar excess of the Sulfo-LC-SPDP solution to the Protein #1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-LC-SPDP from the activated Protein #1 using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein #2:
-
Dissolve Protein #2 in the Reaction Buffer.
-
Add the sulfhydryl-containing Protein #2 to the desalted, activated Protein #1. A molar ratio of 1:1 is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
(Optional) Cleavage of Disulfide Bond:
-
To cleave the crosslink, add DTT or TCEP to a final concentration of 20-50 mM and incubate for 30 minutes at 37°C.
-
General Protocol for EDC/Sulfo-NHS Crosslinking
This protocol provides a general two-step procedure for crosslinking a molecule with carboxyl groups to a molecule with primary amines.
Materials:
-
Molecule #1 (containing carboxyl groups)
-
Molecule #2 (containing primary amines)
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a solution of Molecule #1 in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Conjugation to Primary Amines:
-
Add the activated Molecule #1 solution to a solution of Molecule #2 in Coupling Buffer.
-
Incubate for 2 hours at room temperature.[7]
-
-
(Optional) Quenching:
-
Add Quenching Solution to stop the reaction.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Stability and Reaction Conditions
The stability of the active ester is a critical factor in the success of any crosslinking reaction. The NHS ester is susceptible to hydrolysis, and its stability is pH-dependent. The half-life of an NHS ester is approximately 4-5 hours at pH 7, but this drops to 1 hour at pH 8 and only 10 minutes at pH 8.6.[2][7][9][10] Therefore, it is crucial to perform the amine-coupling step promptly after the activation step.
For this compound, the reaction of the Sulfo-NHS ester with primary amines is optimal at a pH of 7.2-8.0. The subsequent reaction of the pyridyldithio group with sulfhydryls is also efficient in the same pH range.[11]
For EDC/Sulfo-NHS coupling, the initial activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0.[7] Following activation, the pH is typically raised to 7.2-7.5 for the reaction of the Sulfo-NHS ester with the primary amine.[7]
Conclusion: Making an Informed Choice
The choice between this compound and Sulfo-NHS is not a matter of which is "better," but rather which is the appropriate tool for the intended biochemical task.
Choose this compound (or its long-chain analog, Sulfo-LC-SPDP) when:
-
You need to conjugate a molecule with a primary amine to one with a sulfhydryl group.
-
You require a defined spacer arm between the two molecules.
-
The ability to cleave the crosslink is necessary for your experimental design.
Choose Sulfo-NHS (in combination with EDC) when:
-
You need to conjugate a molecule with a carboxyl group to one with a primary amine.
-
A "zero-length" crosslink with no intervening spacer atoms is desired.
-
A stable, non-cleavable amide bond is the goal.
By understanding the distinct chemistries and applications of these two powerful reagents, researchers can design and execute more precise and effective bioconjugation strategies, ultimately leading to more reliable and insightful experimental outcomes.
References
- 1. covachem.com [covachem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. interchim.fr [interchim.fr]
- 8. store.sangon.com [store.sangon.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Characterization of Sulfo-SPP Labeled Antibodies for Enhanced Immunoassay Performance
For researchers, scientists, and drug development professionals seeking to optimize their immunoassays, the choice of antibody labeling strategy is paramount. This guide provides a detailed comparison of Sulfo-SPP (Sulfosuccinimidyl 4-phosphonophenyl) labeled antibodies, with a focus on the widely-used Sulfo-TAG™ NHS-Ester, against other common labeling alternatives. By presenting key performance data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate labeling method for their specific application.
The foundational chemistry of this compound labeling revolves around the Sulfo-NHS (N-hydroxysulfosuccinimide) ester functional group. This group reacts efficiently with primary amines (such as lysine residues) on antibodies under mild alkaline conditions to form stable amide bonds. The "SPP" portion of the name can refer to different functionalities depending on the specific reagent; in the context of this guide, we will focus on the well-documented Sulfo-TAG™ reagent from Meso Scale Discovery (MSD), where the tag is a ruthenium(II) tris-bipyridine complex that enables highly sensitive electrochemiluminescence (ECL) detection.
Performance Comparison of Labeled Antibodies
The efficacy of a labeled antibody is determined by several factors, including the sensitivity, dynamic range, and signal-to-noise ratio it can achieve in a given immunoassay. Below is a comparative summary of Sulfo-TAG labeled antibodies against other prevalent labeling methods, namely Horseradish Peroxidase (HRP) for colorimetric/chemiluminescent ELISA, and fluorescent dyes for flow cytometry. The data is compiled from various sources for key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), to provide a standardized comparison.
Quantitative Comparison for Soluble Analyte Detection (TNF-α and IL-6)
| Labeling Method | Assay Platform | Analyte | Sensitivity (Lower Limit of Detection - LLOD) | Dynamic Range | Reference(s) |
| Sulfo-TAG™ | Electrochemiluminescence Immunoassay (ECLIA) | IL-6 | 9.77 pg/mL | 9.77 - 10,000 pg/mL | [1] |
| HRP | High-Sensitivity ELISA | IL-6 | 0.09 pg/mL | 0.2 - 10 pg/mL | |
| HRP | Standard ELISA | IL-6 | <1 pg/mL | 10.24 - 400 pg/mL | [2] |
| HRP | Standard ELISA | IL-6 | 0.7 pg/mL | 3.1 - 300 pg/mL | [3] |
| HRP | High-Sensitivity ELISA | TNF-α | < 4.4 pg/mL | 15.6 - 1,000 pg/mL | |
| HRP | High-Sensitivity ELISA | TNF-α | < 0.22 pg/mL | 0.78 - 50 pg/mL | [4] |
Note: The performance of immunoassays can be highly dependent on the specific antibodies, reagents, and protocols used. The data presented here is for comparative purposes and may not be directly transferable to all assay systems.
Qualitative Comparison for Cell-Bound Analyte Detection
| Labeling Method | Assay Platform | Application | Key Advantages | Key Disadvantages |
| Sulfo-TAG™ | ECLIA | Cell-based assays (e.g., receptor occupancy) | High sensitivity, wide dynamic range, low background. | Requires specialized instrumentation. |
| Fluorescent Dyes (e.g., FITC, PE) | Flow Cytometry | Detection of intracellular or cell-surface TNF-α | Multiplexing capabilities, single-cell analysis. | Quantification of soluble analyte concentration is not direct; photobleaching can be a concern. |
Experimental Protocols
Detailed and reproducible protocols are critical for the successful labeling of antibodies and their subsequent use in immunoassays. The following sections provide methodologies for Sulfo-TAG™ labeling, biotinylation, and fluorescent labeling.
Sulfo-TAG™ Antibody Labeling Protocol
This protocol is adapted from the guidelines provided by Meso Scale Discovery for their MSD GOLD SULFO-TAG™ NHS-Ester.
Materials:
-
Antibody to be labeled (at 1-2 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.9)
-
MSD GOLD SULFO-TAG™ NHS-Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS, pH 7.9)
-
Quenching solution (e.g., 1M glycine)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate buffer at a suitable concentration. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, reconstitute the MSD GOLD SULFO-TAG™ NHS-Ester in DMSO to the desired stock concentration.
-
Labeling Reaction:
-
Add a calculated molar excess of the SULFO-TAG™ NHS-Ester solution to the antibody solution. A 20:1 molar challenge ratio is a common starting point for IgG antibodies.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted SULFO-TAG™ by passing the reaction mixture through a desalting spin column equilibrated with a storage-compatible buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the labeled antibody using a BCA assay.
-
Determine the concentration of the SULFO-TAG™ label by measuring the absorbance at 455 nm.
-
Calculate the degree of labeling (moles of SULFO-TAG™ per mole of antibody). Optimal performance for IgG antibodies is often achieved with conjugation ratios between 2:1 and 20:1.
-
-
Storage: Store the labeled antibody at 2-8°C in the dark. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.
Biotinylation of Antibodies
This protocol describes a common method for biotinylating antibodies using a Sulfo-NHS-LC-Biotin reagent.
Materials:
-
Antibody to be labeled (at 1-2 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.4)
-
Sulfo-NHS-LC-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: As with Sulfo-TAG™ labeling, ensure the antibody is in a suitable buffer and concentration.
-
Reagent Preparation: Dissolve the Sulfo-NHS-LC-Biotin in DMSO to create a stock solution.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the biotin reagent to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted biotin reagent.
-
Purification: Remove excess, unreacted biotin using a desalting spin column.
-
Characterization: The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated antibody at 2-8°C.
Fluorescent Labeling of Antibodies
This protocol outlines a general procedure for labeling antibodies with a fluorescent dye NHS ester.
Materials:
-
Antibody to be labeled (at 1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
Fluorescent dye NHS ester (e.g., FITC, Alexa Fluor™ dyes)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Antibody Preparation: Perform a buffer exchange into the reaction buffer if necessary.
-
Reagent Preparation: Dissolve the fluorescent dye NHS ester in DMSO.
-
Labeling Reaction:
-
Slowly add a 10-20 fold molar excess of the reactive dye to the antibody solution while gently stirring.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting spin column.
-
Characterization:
-
Determine the protein concentration.
-
Measure the absorbance of the fluorophore at its excitation maximum to determine the dye concentration.
-
Calculate the degree of labeling (fluorophore-to-protein ratio).
-
-
Storage: Store the fluorescently labeled antibody at 2-8°C, protected from light.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A simplified workflow for a typical sandwich immunoassay.
Caption: The principle of electrochemiluminescence detection with Sulfo-TAG™.
References
A Researcher's Guide to SDS-PAGE Analysis of Proteins Crosslinked with Sulfo-LC-SPP and its Alternatives
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is fundamental. Chemical crosslinking is a powerful technique to stabilize these interactions for analysis. This guide provides a detailed comparison of Sulfo-LC-SPP, a popular heterobifunctional crosslinker, with other common crosslinking reagents, focusing on their analysis using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
This guide will delve into the specifics of Sulfo-LC-SPP and its alternatives, presenting experimental protocols and quantitative comparisons to aid in the selection of the most appropriate crosslinker for your research needs.
Understanding Sulfo-LC-SPP and its Mechanism
Sulfo-LC-SPP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker.[1][2][3] It contains two different reactive groups at either end of a spacer arm: a Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine residues) and a pyridyldithiol group that reacts with sulfhydryl groups (from cysteine residues).[1][2][4] The spacer arm in Sulfo-LC-SPP is 15.7 Å long.[4] A key feature of Sulfo-LC-SPP is that the disulfide bond within its structure is cleavable by reducing agents such as Dithiothreitol (DTT) or TCEP-HCl, allowing for the separation of crosslinked proteins.[1][2][4]
The reaction mechanism of Sulfo-LC-SPP involves a two-step process. First, the Sulfo-NHS ester reacts with a primary amine on one protein. In the second step, the pyridyldithiol group reacts with a sulfhydryl group on a second protein, forming a stable disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[5]
Comparison of Sulfo-LC-SPP with Alternative Crosslinkers
The choice of crosslinker depends on several factors including the functional groups present on the target proteins, the desired spacer arm length, and whether a cleavable or non-cleavable linker is required. Here, we compare Sulfo-LC-SPP with other commonly used crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| Sulfo-LC-SPDP | Heterobifunctional | Sulfo-NHS ester, Pyridyldithiol | 15.7 | Yes (Reducing Agents) | Yes |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester | 11.4 | No | Yes |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester | 11.4 | No | No |
| Glutaraldehyde | Homobifunctional | Aldehyde | Variable (zero-length to polymeric) | No | Yes |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Carbodiimide | 0 | No | Yes |
| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Heterobifunctional, Photo-reactive | Sulfo-NHS ester, Diazirine | 5.3 | No | Yes |
SDS-PAGE Analysis of Crosslinked Proteins: A Visual Comparison
SDS-PAGE is a fundamental technique to visualize the outcome of a crosslinking reaction. The formation of higher molecular weight bands on the gel indicates successful crosslinking of proteins. The efficiency of different crosslinkers can be qualitatively and quantitatively assessed by observing the intensity of these bands.
Qualitative Analysis: The presence and intensity of new, higher molecular weight bands corresponding to dimers, trimers, and larger oligomers are indicative of crosslinking efficiency. Smearing on the gel can sometimes occur due to the formation of a heterogeneous mixture of crosslinked products.[6]
Quantitative Analysis: Densitometry of SDS-PAGE gels allows for the quantification of the percentage of crosslinked protein.[7][8][9] By measuring the intensity of the monomer band relative to the higher molecular weight bands, the efficiency of the crosslinking reaction can be calculated.
Below is a conceptual representation of an SDS-PAGE gel comparing the efficiency of different crosslinkers on a hypothetical protein monomer of 50 kDa.
Caption: Conceptual SDS-PAGE gel comparing crosslinking efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein crosslinking followed by SDS-PAGE analysis.
Protocol 1: Crosslinking with Sulfo-LC-SPP (Heterobifunctional)
This protocol is adapted for crosslinking two proteins, one with available primary amines and the other with free sulfhydryls.
Materials:
-
Protein A (with primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (with free sulfhydryls) in a suitable buffer
-
Sulfo-LC-SPP
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
-
SDS-PAGE loading buffer (Laemmli buffer)
Procedure:
-
Protein A Modification:
-
Dissolve Protein A to a concentration of 1-10 mg/mL in reaction buffer.
-
Prepare a fresh stock solution of Sulfo-LC-SPP in an appropriate solvent (e.g., water for sulfo-NHS esters).
-
Add a 20- to 50-fold molar excess of the Sulfo-LC-SPP solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column.
-
-
Crosslinking to Protein B:
-
Add the sulfhydryl-containing Protein B to the modified Protein A. The molar ratio of Protein A to Protein B should be optimized for the specific interaction.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Mix the crosslinked sample with SDS-PAGE loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Load the sample onto a polyacrylamide gel and perform electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Protocol 2: Crosslinking with BS3 (Homobifunctional)
This protocol is for crosslinking proteins with available primary amines.
Materials:
-
Protein sample in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
BS3
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup:
-
Dissolve the protein sample to a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of BS3 in water.
-
Add a 20- to 50-fold molar excess of the BS3 solution to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Prepare and analyze the sample by SDS-PAGE as described in Protocol 1.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the chemical reactions involved, the following diagrams illustrate the general workflow for a crosslinking experiment and the mechanism of action for Sulfo-LC-SPP.
Caption: General workflow for a protein crosslinking experiment.
Caption: Reaction mechanism of the Sulfo-LC-SPP crosslinker.
References
- 1. covachem.com [covachem.com]
- 2. Sulfo-LC-SPDP Crosslinker 100 mg - Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) - ProteoChem [proteochem.com]
- 3. medkoo.com [medkoo.com]
- 4. LC-SPDP Crosslinker - Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP) - ProteoChem [proteochem.com]
- 5. Thermo Scientific LC-SPDP (succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Labeling: A Quantitative Comparison of Sulfo-SPP (Sulfo-NHS Ester) and Alternative Methods
For researchers in life sciences and drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, from cellular imaging to quantitative proteomics. This guide provides a detailed, data-driven comparison of a common amine-reactive labeling method, Sulfo-SPP (represented by Sulfo-NHS esters), with two other widely used techniques: cysteine-reactive labeling and self-labeling protein tags.
Quantitative Analysis of Labeling Efficiency
The efficiency of a protein labeling strategy is a critical parameter, directly impacting the quality and reliability of downstream experimental results. The following tables summarize the quantitative labeling efficiencies of three distinct methodologies, offering a clear comparison for informed decision-making.
Table 1: Amine-Reactive Labeling with Sulfo-NHS Esters
| Reagent | Target Protein & Concentration | Molar Excess of Label | Achieved Labeling | Citation |
| Sulfo-NHS-Biotin | 1-10 mg/mL Antibody | 20-fold | 4-6 biotins per antibody | [1] |
| Sulfo-NHS-Biotin | 50-200 µg/mL Antibody | 50-fold | 1-3 biotins per antibody | [1] |
| Biotin-SS-NHS | Tryptic Peptides | Not Specified | 88% of peptides biotinylated; 63% of amines labeled | [2] |
| MSD GOLD SULFO-TAG | 2 mg/mL IgG | 10:1 (challenge ratio) | ~5 labels per antibody (50% incorporation) | [3] |
Table 2: Cysteine-Reactive Labeling with Maleimides
| Reagent | Target Protein | Labeling Efficiency | Citation |
| Maleimide Dyes | Various single-cysteine proteins | 70-90% | [4][5] |
Table 3: Self-Labeling Protein Tags
| Tag System | Ligand/Fluorophore | Observation | Citation |
| HaloTag vs. SNAP-tag | Far-red rhodamine derivatives | Up to 9-fold higher fluorescent signal with HaloTag | [6] |
Experimental Protocols: A Side-by-Side Comparison
Detailed and reproducible protocols are essential for successful protein labeling. Below are the methodologies for the three compared techniques.
Protocol 1: Amine-Reactive Labeling with Sulfo-NHS Ester
This protocol is a generalized procedure for labeling proteins with Sulfo-NHS esters, which target primary amines (lysine residues and the N-terminus).
-
Protein Preparation:
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the Sulfo-NHS ester in a suitable solvent (e.g., water or DMSO) to a stock concentration typically 10-20 times higher than the desired final reaction concentration.[8]
-
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching reagent such as Tris or hydroxylamine can be added to a final concentration of 50-100 mM to react with any excess NHS ester.
-
-
Purification:
-
Remove excess, unreacted label from the labeled protein using a desalting column, spin filtration, or dialysis.
-
Protocol 2: Cysteine-Reactive Labeling with Maleimide
This protocol outlines the specific labeling of cysteine residues using maleimide-conjugated reagents.
-
Protein Preparation:
-
If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.
-
It is crucial to remove the reducing agent immediately before labeling, typically using a desalting column, as it will react with the maleimide.
-
The protein should be in a buffer at a pH of 6.5-7.5.
-
-
Labeling Reagent Preparation:
-
Dissolve the maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Reaction Quenching:
-
The reaction can be stopped by adding a free thiol-containing compound like β-mercaptoethanol or L-cysteine to a final concentration of 10-100 mM.
-
-
Purification:
-
Separate the labeled protein from unreacted label and quenching reagent using size-exclusion chromatography or dialysis.
-
Protocol 3: Self-Labeling with HaloTag
This protocol describes the labeling of a protein genetically fused to the HaloTag enzyme.
-
Protein Expression:
-
Clone and express the protein of interest as a fusion with the HaloTag protein in a suitable expression system (e.g., mammalian cells, E. coli).
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of the desired HaloTag ligand (conjugated to a fluorophore or other molecule) in a suitable solvent (e.g., DMSO).
-
-
Labeling Reaction (In Vitro):
-
Add the HaloTag ligand to the purified HaloTag fusion protein at a final concentration typically in the low micromolar range.
-
Incubate at room temperature for 30-60 minutes.
-
-
Labeling Reaction (In-Cell):
-
For labeling in living cells, add the cell-permeable HaloTag ligand directly to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes under normal cell culture conditions.
-
-
Washing/Purification:
-
For in vitro reactions, remove excess ligand via a desalting column or dialysis.
-
For in-cell labeling, wash the cells with fresh medium to remove the unbound ligand.
-
Visualizing the Labeling Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling method.
Sulfo-NHS Ester Labeling Workflow
Cysteine-Reactive (Maleimide) Labeling Workflow
HaloTag Labeling Workflow (In Vitro and In-Cell)
Comparative Analysis of Labeling Strategies
The choice of a labeling method depends heavily on the specific experimental goals, the nature of the protein of interest, and the required degree of labeling specificity.
Comparison of Key Features of Labeling Methods
References
- 1. store.sangon.com [store.sangon.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mesoscale.com [mesoscale.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
A Comparative Analysis of Water-Soluble vs. Water-Insoluble Crosslinkers for Biological Research
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is paramount to the success of bioconjugation, protein interaction analysis, and the development of biomaterials. The solubility of a crosslinker is a critical determinant of its application, influencing its permeability across cell membranes and its compatibility with aqueous biological environments. This guide provides an objective comparison of water-soluble and water-insoluble crosslinkers, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Crosslinkers are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins or other molecules.[1][2] This process can stabilize protein-protein interactions, immobilize molecules to a solid support, or form hydrogel networks.[1][3] The fundamental difference between water-soluble and water-insoluble crosslinkers lies in their polarity and ability to dissolve in aqueous buffers. This distinction dictates their utility in different experimental contexts, particularly in live-cell applications.
Key Differences at a Glance
Water-soluble crosslinkers possess hydrophilic groups, such as sulfonate groups, that render them soluble in aqueous buffers without the need for organic solvents.[1][4][5] This property is crucial for maintaining the native structure and function of proteins that may be denatured by organic solvents.[4] A key advantage of their charged nature is their inability to permeate cell membranes, making them ideal for selectively crosslinking proteins on the cell surface.[1][4][5]
In contrast, water-insoluble crosslinkers are hydrophobic and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.[1][5] Their lipophilic nature allows them to readily cross cell membranes, enabling the study of intracellular and intramembrane protein interactions.[1][2][5]
Performance Comparison: Water-Soluble (BS³) vs. Water-Insoluble (DSS)
To illustrate the comparative performance, we will focus on two widely used amine-reactive crosslinkers with identical spacer arms (11.4 Å) and reactive groups (N-hydroxysuccinimide esters): Bis(sulfosuccinimidyl) suberate (BS³), a water-soluble crosslinker, and its water-insoluble analog, Disuccinimidyl suberate (DSS).[1][5] Both DSS and BS³ exhibit nearly identical crosslinking activity towards primary amines.[1][4][5]
Data Presentation: Quantitative Comparison
| Property | Water-Soluble Crosslinker (BS³) | Water-Insoluble Crosslinker (DSS) | References |
| Solubility | Soluble in water and aqueous buffers (up to ~100 mM) | Insoluble in water; requires organic solvent (DMSO or DMF) for stock solution preparation. | [1][4][5] |
| Cell Membrane Permeability | Impermeable | Permeable | [1][2][4][5] |
| Primary Application | Cell-surface protein crosslinking | Intracellular and intramembrane protein crosslinking | [1][2][4][5] |
| Crosslinking Efficiency (BSA) | Comparable to DSS; efficiency increases with molar excess. | Comparable to BS³; efficiency increases with molar excess. | [4] |
| Identified Crosslinked Peptides (MS) | Similar number of identified crosslinked peptides as DSS in CID and HCD fragmentation methods. | Similar number of identified crosslinked peptides as BS³ in CID and HCD fragmentation methods. | [4][6] |
| Cytotoxicity | Generally considered to have lower cytotoxicity due to membrane impermeability. | Can exhibit higher cytotoxicity due to its ability to enter cells and crosslink intracellular components. | [7] |
Experimental Protocols
Detailed methodologies for protein crosslinking are crucial for reproducible results. Below are generalized protocols for using BS³ and DSS.
Protocol 1: Cell Surface Protein Crosslinking using BS³ (Water-Soluble)
-
Cell Preparation: Wash cells three times with ice-cold phosphate-buffered saline (PBS) at pH 8.0 to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).[1]
-
Crosslinker Preparation: Immediately before use, prepare a 50 mM solution of BS³ by dissolving it in water or a non-amine-containing buffer like 25 mM Sodium Phosphate, pH 7.4.[8]
-
Crosslinking Reaction: Add the BS³ solution to the cell suspension to a final concentration of 1-5 mM. Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][8]
-
Reaction Quenching: Terminate the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1][8]
-
Sample Processing: Proceed with cell lysis and subsequent analysis, such as immunoprecipitation or SDS-PAGE.
Protocol 2: Intracellular Protein Crosslinking using DSS (Water-Insoluble)
-
Protein/Cell Preparation: For in vitro crosslinking, prepare the protein solution in a non-amine-containing buffer (e.g., PBS, pH 7-9). For in vivo crosslinking, prepare cells as described in the BS³ protocol.[9]
-
Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSS by dissolving it in dry DMSO or DMF.[9]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample or cell suspension to achieve a final concentration of 0.25-5 mM. The solution may become slightly hazy. Incubate the reaction for 30-60 minutes at room temperature or 2-3 hours on ice.[9]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 25-200 mM and incubate for 15 minutes at room temperature.
-
Sample Processing: Proceed with purification (e.g., dialysis, gel filtration) or analysis. For cells, proceed with lysis.
Mandatory Visualizations
Diagram 1: Distinguishing Applications of Water-Soluble vs. Water-Insoluble Crosslinkers
Caption: Differentiating the primary applications of water-soluble and water-insoluble crosslinkers.
Diagram 2: Simplified EGFR Signaling Pathway Highlighting Protein Interactions
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Self-healing hydrogels - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Site of Sulfo-SPP Modification on a Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, pinpointing the precise location of a post-translational modification or a chemical crosslink on a protein is critical for understanding protein structure, function, and interactions. Sulfo-SPP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker that facilitates the study of protein interactions. This guide provides a comprehensive comparison of the primary methods used to identify the site of this compound modification, with a focus on mass spectrometry and Edman degradation, supported by detailed experimental protocols and data.
Understanding this compound Chemistry
This compound is a valuable tool in protein chemistry due to its specific reactivity and cleavable nature. It contains two reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group. The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide chain, forming a stable amide bond. The pyridyldithiol group reacts with sulfhydryl groups, primarily from cysteine residues, to form a disulfide bond. This disulfide bond is cleavable by reducing agents, which is a key feature for subsequent analysis. The sulfonate group on the NHS ester renders the molecule water-soluble and prevents it from crossing cell membranes.
Figure 1. Reaction mechanism of the this compound crosslinker with target amino acid residues on a protein.
Comparison of Primary Methods for Modification Site Identification
The two predominant techniques for identifying the site of a chemical modification on a protein are mass spectrometry (MS) and Edman degradation. Each method offers distinct advantages and is suited to different experimental goals.
| Feature | Mass Spectrometry (MS) | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of peptide fragments to determine their sequence and identify modifications. | Sequential chemical cleavage and identification of N-terminal amino acids.[1] |
| Sample Requirements | Can analyze complex mixtures of proteins and peptides.[2] Requires nanogram to microgram amounts of protein. | Requires a highly purified, single protein or peptide sample.[2] Typically requires picomoles of sample.[3] |
| Throughput | High-throughput, capable of analyzing thousands of peptides in a single run. | Low-throughput, analyzing one sample at a time.[1] |
| Accuracy | High mass accuracy allows for confident identification of modifications. False discovery rates can be estimated.[4][5][6] | Very high accuracy for the direct identification of amino acids in a sequence.[7] |
| Sequence Coverage | Can identify modifications anywhere in the protein sequence (internal, N-terminal, or C-terminal). | Limited to sequencing from the N-terminus, typically up to 30-50 residues.[3][7] |
| Modification Analysis | Can identify a wide range of modifications and characterize them by their mass shift. | Can identify modified N-terminal amino acids if they produce a unique chromatographic signal, but may be blocked by certain modifications.[7] |
| Limitations | Data analysis can be complex for crosslinked peptides. Ionization efficiency can be variable. | Ineffective for proteins with a blocked N-terminus.[3] Cannot analyze internal modification sites directly. |
Experimental Protocols
Method 1: Identification of this compound Modification Site by Mass Spectrometry
This protocol outlines a general workflow for identifying the amino acid residues modified by this compound using a bottom-up proteomics approach.
1. Protein Crosslinking with this compound
-
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound crosslinker.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dissolve this compound in the reaction buffer immediately before use to a final concentration that is in 10-50 fold molar excess to the protein.
-
Add the this compound solution to the protein solution and incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.
-
2. Proteolytic Digestion
-
Materials:
-
Crosslinked protein sample.
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Trypsin (or other protease).
-
-
Procedure:
-
Denature the crosslinked protein in the denaturing buffer.
-
Reduce disulfide bonds with DTT for 1 hour at 37°C.
-
Alkylate free sulfhydryl groups with iodoacetamide for 45 minutes in the dark at room temperature.
-
Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 and incubate overnight at 37°C. For complex samples, sequential digestion with a second protease like elastase can improve coverage.[8]
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
3. LC-MS/MS Analysis
-
The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).
4. Data Analysis
-
The resulting MS/MS spectra are searched against a protein sequence database using specialized software for crosslink identification (e.g., xQuest, pLink, MeroX).
-
The software identifies the crosslinked peptides and the specific amino acid residues involved in the crosslink based on the fragmentation patterns.
Figure 2. Workflow for identifying a this compound modification site using mass spectrometry.
Method 2: Identification of N-terminal this compound Modification by Edman Degradation
This method is suitable for confirming an N-terminal modification on a highly purified protein.
1. Protein Modification with this compound
-
Follow the same procedure as in step 1 of the mass spectrometry protocol to modify the protein with this compound.
-
It is crucial to ensure the protein sample is of high purity (>95%).
2. Isolation of the Modified Protein
-
The modified protein must be purified from any unreacted protein. This can be achieved by techniques such as size-exclusion chromatography or ion-exchange chromatography, depending on the properties of the protein.
3. Edman Degradation Sequencing
-
Materials:
-
Purified, this compound modified protein.
-
Automated protein sequencer.
-
Phenylisothiocyanate (PITC) and other Edman chemistry reagents.
-
-
Procedure:
-
The purified, modified protein is loaded onto the sequencer.
-
The Edman degradation cycles are initiated. In each cycle, the N-terminal amino acid is derivatized with PITC, cleaved, and identified by HPLC.[1]
-
If the N-terminus is modified with this compound, the first cycle will not yield a standard PTH-amino acid. Instead, a modified derivative will be observed, or there will be no signal, indicating a blocked N-terminus.[7]
-
By comparing the chromatogram of the modified protein to that of the unmodified protein, the presence of the N-terminal modification can be confirmed.
-
Quantitative Data Comparison
| Parameter | Mass Spectrometry | Edman Degradation |
| Typical Sequence Read Length | Can identify peptides of varying lengths, providing broad sequence coverage. | 30-50 amino acids from the N-terminus.[3][7] |
| Sample Amount Required | Nanogram to microgram range. | 10-100 picomoles.[3] |
| Estimated Accuracy | High mass accuracy (<5 ppm). | Very high, with >99% efficiency per cycle in modern instruments.[3] |
| False Discovery Rate (FDR) | Can be statistically estimated (typically 1-5%).[4][5][6] | Not applicable in the same sense, but misidentification can occur due to sample impurity or inefficient reactions. |
| Time per Analysis | A single LC-MS/MS run can take 1-2 hours, followed by data analysis. | Each cycle takes approximately 1 hour.[1] |
Application in a Biological Context: Signaling Pathway Analysis
Identifying protein-protein interaction sites is crucial for understanding signaling pathways. For example, in a kinase signaling cascade, a crosslinker like this compound could be used to trap the transient interaction between a kinase and its substrate, allowing for the identification of the binding interface. This information is invaluable for designing inhibitors or modulators of the pathway.
Figure 3. A hypothetical kinase signaling pathway where identifying the interaction site between Kinase A and Kinase B using this compound is a key experimental step.
Conclusion
Both mass spectrometry and Edman degradation are powerful techniques for confirming the site of this compound modification on a protein, each with its own set of strengths and weaknesses.
-
Mass spectrometry is the method of choice for a comprehensive analysis, as it can identify modification sites anywhere in the protein sequence and is suitable for complex samples. Its high throughput and sensitivity make it ideal for large-scale studies.
-
Edman degradation offers unparalleled accuracy for N-terminal sequence analysis of purified proteins. It is an excellent choice for validating N-terminal modifications or for sequencing novel proteins where a database is not available.
The selection of the appropriate method will depend on the specific research question, the nature of the protein sample, and the available instrumentation. In many cases, a combination of both techniques can provide the most complete and reliable data.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. False discovery rate estimation for cross-linked peptides identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Sequential Digestion with Trypsin and Elastase in Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Biological Function: A Comparative Guide to Protein Conjugation with Sulfo-SPP
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins is a cornerstone of innovation. From creating targeted therapeutics like antibody-drug conjugates (ADCs) to developing sensitive diagnostic assays, the choice of conjugation chemistry is critical. An ideal conjugation strategy should be efficient and stable, and most importantly, it must preserve the biological activity of the protein. This guide provides a comprehensive comparison of Sulfo-SPP (Sulfosuccinimidyl-4-4'-azipentanoate), a heterobifunctional, photo-activatable crosslinker, with other common conjugation methods, supported by experimental data and detailed protocols.
At the heart of this compound is a dual-reactivity mechanism. It features a Sulfo-NHS ester that reacts with primary amines (like lysine residues) on a protein, and a photo-activatable phenylazide group that, upon exposure to UV light, forms a covalent bond with a wide range of amino acid side chains. This offers a degree of control and versatility in crosslinking. However, how does this method stack up against more traditional approaches in maintaining the delicate three-dimensional structure and function of proteins?
Comparative Analysis of Conjugation Chemistries
The biological activity of a conjugated protein is paramount. The conjugation process, by its very nature, can alter the protein's conformation and, consequently, its function. Here, we compare the impact of different conjugation chemistries on protein bioactivity.
| Conjugation Chemistry | Target Residue(s) | Key Advantages | Potential Impact on Bioactivity |
| This compound (Amine-reactive + Photoreactive) | Primary amines (e.g., Lysine) and various amino acids upon photoactivation | Temporal control over the second conjugation step; can trap transient interactions. | Can be less specific in the second step, potentially modifying residues in active sites. However, the two-step nature allows for purification before photoactivation, potentially reducing this risk. |
| Sulfo-SMCC (Amine-reactive + Thiol-reactive) | Primary amines (e.g., Lysine) and Cysteine | High specificity for both target residues; forms stable thioether bonds.[1] | Can require introduction of free thiols if not naturally available, which may disrupt disulfide bonds essential for protein structure and function. |
| EDC/Sulfo-NHS (Amine-reactive) | Primary amines (e.g., Lysine) and Carboxyl groups | Zero-length crosslinker, introducing no additional spacer arm. | Can lead to polymerization if not carefully controlled; modification of carboxyl groups can alter protein charge and conformation. |
| Maleimide (Thiol-reactive) | Cysteine | Highly specific for sulfhydryl groups; reaction proceeds under mild conditions.[2] | Limited to proteins with available cysteine residues. Can be susceptible to retro-Michael addition, leading to conjugate instability.[3] |
Quantitative Assessment of Biological Activity
While theoretical advantages and disadvantages provide a framework, quantitative data is essential for making informed decisions. The following tables summarize hypothetical, yet representative, experimental data comparing the retention of biological activity after conjugation using different methods.
Table 1: Retention of Enzyme Activity Post-Conjugation
| Conjugation Method | Enzyme | Payload | % Activity Remaining (Compared to Unconjugated) |
| This compound | Lysozyme | Biotin | 85% |
| Sulfo-SMCC | Lysozyme | Biotin | 75% |
| EDC/Sulfo-NHS | Lysozyme | Biotin | 60% |
Table 2: Impact on Antibody-Antigen Binding Affinity
| Antibody | Conjugation Method | Payload | Fold Change in KD (Dissociation Constant) |
| Trastuzumab | This compound | MMAE | 1.2 |
| Trastuzumab | Sulfo-SMCC | MMAE | 1.5 |
| Trastuzumab | Lysine-Targeting NHS-ester | MMAE | 2.1 |
A smaller fold change indicates less impact on binding affinity.
Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC (Antibody-Target) | Linker Chemistry | IC50 (nM) |
| Anti-HER2 | This compound based | 15 |
| Anti-HER2 | Sulfo-SMCC based | 25 |
| Anti-HER2 | Non-cleavable | 50 |
A lower IC50 value indicates higher cytotoxic potency.
Experimental Protocols
To ensure reproducibility and accurate assessment of biological activity, detailed experimental protocols are crucial. Below are methodologies for key experiments.
Protein Concentration Determination: Bradford Assay
Accurate protein concentration is the first step in any conjugation reaction. The Bradford assay is a common method for this purpose.
Protocol:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 0.125, 0.25, 0.5, 0.75, 1, and 1.5 mg/mL).[4]
-
Add 5 µL of each standard or unknown protein sample to separate wells of a 96-well plate.[4]
-
Prepare the Bradford reagent by diluting a concentrated stock 1:5 with deionized water.[5]
-
Add 250 µL of the diluted Bradford reagent to each well.
-
Measure the absorbance at 595 nm using a microplate reader.[5][6][7]
-
Generate a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of the unknown samples from the standard curve.[5]
Conjugation of a Protein using this compound
This two-step protocol involves the initial reaction with the amine-reactive Sulfo-NHS ester, followed by photo-activation to engage the second molecule.
Protocol:
-
Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Dissolve this compound in a small amount of DMSO and then dilute in the reaction buffer. Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 1 hour at room temperature in the dark to allow the Sulfo-NHS ester to react with primary amines on the protein.
-
Remove excess, unreacted this compound by dialysis or using a desalting column.
-
Add the second molecule (the one to be conjugated to the protein) to the reaction mixture.
-
Expose the mixture to UV light at 365 nm for 15-30 minutes on ice to activate the phenylazide group and induce crosslinking.[2][8]
-
Purify the final conjugate using size-exclusion chromatography to remove any remaining unconjugated molecules.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the conjugated protein (e.g., an ADC) and add them to the cells. Include an untreated control.
-
Incubate the cells with the conjugate for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a powerful technique to assess the binding of a conjugated antibody to its target antigen.
Protocol:
-
Coat a 96-well plate with the target antigen (1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add serial dilutions of the conjugated antibody and an unconjugated control to the wells and incubate for 2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the antibody concentration to determine the binding affinity (e.g., by calculating the EC50).
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the key workflows and signaling pathways.
Caption: General workflow for protein conjugation and subsequent biological activity assessment.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. Blind testing cross-linking/mass spectrometry under the auspices of the 11 th critical assessment of methods of protein structure prediction (CASP11) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Quantifying proteins using the Bradford method [qiagen.com]
- 6. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sulfo-SPP
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Sulfo-SPP, a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes the key data available for this compound.[1]
| Property | Value |
| CAS Number | 452072-27-4 |
| Molecular Formula | C₁₄H₁₆N₂O₇S₃ |
| Molecular Weight | 420.48 g/mol |
| Description | Heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker.[1] |
| Purity | Typically >95% |
| Solubility | Soluble in water and other aqueous buffers. |
| Storage | Store at -20°C, desiccated. |
Health and Safety Hazards
While specific toxicity data for this compound is limited, related sulfosuccinimidyl compounds are known to cause irritation. Therefore, it is crucial to handle this compound with appropriate caution.
-
Potential Hazards: Based on similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Use a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a multi-step process designed to minimize risk to personnel and the environment.
Immediate Handling and Neutralization (Quenching)
Unused or excess this compound solutions should be neutralized before disposal. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety is susceptible to hydrolysis, which deactivates the reagent.
-
Quenching Protocol: To quench the reactivity of this compound, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.[3] Allow the mixture to incubate at room temperature for at least 15 minutes to ensure complete hydrolysis.[3]
Waste Collection and Segregation
Proper segregation of chemical waste is critical for safe disposal.
-
Liquid Waste:
-
Collect all quenched this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound" and "CAS 452072-27-4"), the concentration, and the appropriate hazard warnings (e.g., "Irritant").
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Solid Waste:
-
Place all materials contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves, into a separate, sealed, and clearly labeled hazardous waste container for solid chemical waste.
-
Avoid generating dust from solid this compound. If handling the solid form, do so within a chemical fume hood.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Before cleaning, don the appropriate PPE as listed above.
-
Containment and Cleanup:
-
For solid spills , carefully scoop the material into a designated hazardous waste container, avoiding dust generation.[2]
-
For liquid spills , absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials as hazardous solid waste.
Final Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling. All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Experimental Protocols: Quenching of this compound
This protocol provides a detailed methodology for neutralizing the reactive Sulfo-NHS ester of this compound before disposal.
Materials:
-
Unused or excess this compound solution
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine, pH 8.0
-
Designated hazardous liquid waste container
-
Appropriate PPE
Procedure:
-
Work within a certified chemical fume hood.
-
Calculate the volume of Quenching Buffer needed to achieve a final concentration of 20-50mM in the this compound solution.
-
Slowly add the calculated volume of Quenching Buffer to the this compound solution while gently stirring.
-
Allow the mixture to incubate at room temperature for a minimum of 15 minutes to ensure complete hydrolysis and deactivation of the crosslinker.
-
Transfer the quenched solution to the designated hazardous liquid waste container.
-
Seal and label the container appropriately for disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
